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Molybdenum trioxide

Cat. No.: B7770056
CAS No.: 11098-99-0
M. Wt: 143.95 g/mol
InChI Key: JKQOBWVOAYFWKG-UHFFFAOYSA-N
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Description

Significance of Molybdenum Trioxide as a Transition Metal Oxide in Contemporary Research

This compound stands out as a crucial transition metal oxide due to its unique structural and electronic characteristics. isca.me It is an n-type semiconductor with a wide band gap, a property that can be tuned, making it highly valuable in various technological applications. lidsen.comijaent.org The material's layered orthorhombic α-MoO₃ structure is of particular interest, as it allows for intercalation, the insertion of ions between its layers, which is fundamental to its use in energy storage. isca.meresearchgate.net

The significance of MoO₃ is further amplified by its multiple oxidation states and the ability to form non-stoichiometric compounds (MoO₃₋ₓ) with oxygen vacancies. mdpi.com These vacancies enhance charge carrier mobility, a key factor in its sensing and catalytic capabilities. mdpi.com Research has shown that the properties of MoO₃ can be further tailored by controlling its morphology at the nanoscale, leading to the development of nanorods, nanotubes, and nanosheets with enhanced performance characteristics. mdpi.comtransparencymarketresearch.com

Overview of this compound's Role in Emerging Technologies

The distinct properties of this compound have positioned it as a critical material in several burgeoning technological fields. Its applications are diverse, ranging from energy solutions to advanced electronics and environmental remediation.

Energy Storage and Conversion:

In the realm of energy storage, MoO₃ is a promising material for next-generation batteries and supercapacitors. lidsen.com Its high theoretical capacity makes it an attractive candidate for anodes in lithium-ion batteries. mdpi.com Furthermore, its potential use extends to sodium-ion and aqueous zinc-ion batteries, offering a possible alternative to lithium-based systems. sciengine.comresearchgate.net MoO₃'s layered structure facilitates the reversible insertion and extraction of ions, a fundamental process for rechargeable batteries. researchgate.net In supercapacitors, MoO₃ nanostructures have demonstrated high specific capacitance and excellent cycling stability. transparencymarketresearch.comrsc.org

The compound also plays a role in energy conversion. It is being explored as a catalyst for hydrogen evolution in fuel cells and for water splitting to produce hydrogen, a clean energy carrier. chemiis.comnih.gov Additionally, its electronic properties make it suitable for use as a hole transport layer in organic solar cells and perovskite solar cells. lidsen.comwikipedia.org

Electronics and Optoelectronics:

This compound's semiconducting and transparent nature makes it valuable in the electronics and optoelectronics industries. lidsen.com It is used in thin-film transistors, displays, and as a component in organic light-emitting diodes (OLEDs). lidsen.comavantama.com The material exhibits electrochromic and photochromic properties, meaning its color can be changed by applying an electric field or exposing it to light, which is useful for smart windows and displays. isca.melidsen.com Recent research has even explored its potential in creating light-bending devices, hinting at future applications in advanced optics. innovationnewsnetwork.com

Catalysis:

The catalytic activity of MoO₃ is one of its most significant attributes. It is widely used in various industrial chemical processes, including the selective oxidation of hydrocarbons and the hydrodesulfurization of petroleum products. chemiis.com As a catalyst, it is essential in the production of acrylonitrile, a key component in plastics and synthetic fibers. chemiis.comwikipedia.org Its nanostructured forms are being investigated for their enhanced catalytic performance in environmental applications, such as the reduction of harmful emissions like nitrogen oxides (NOx). transparencymarketresearch.comnih.gov

Sensors:

The high surface-to-volume ratio of MoO₃ nanostructures makes them highly effective in gas sensing applications. ijaent.org These sensors can detect a variety of gases, including ammonia (B1221849), hydrogen, carbon monoxide, and nitrogen dioxide, with high sensitivity and selectivity. ijaent.orgmdpi.comsamaterials.com The sensing mechanism relies on the change in the material's electrical conductivity upon interaction with gas molecules. mdpi.com Researchers are continuously working on improving the performance of MoO₃-based gas sensors by creating novel nanostructures and composites. rsc.orgacs.org

Table 1: Key Properties and Applications of this compound

Property Description Emerging Applications
Crystal Structure Primarily orthorhombic (α-MoO₃), with a layered structure. isca.mesamaterials.com Intercalation host for batteries, supercapacitors. researchgate.netrsc.org
Electronic Properties n-type semiconductor with a tunable wide band gap (approx. 2.8-3.2 eV). lidsen.comlidsen.com Hole transport layers in solar cells, thin-film transistors, OLEDs. lidsen.comwikipedia.orgavantama.com
Optical Properties Exhibits electrochromic, photochromic, and thermochromic behaviors. isca.melidsen.com Smart windows, optical displays, light-bending devices. isca.melidsen.cominnovationnewsnetwork.com
Catalytic Activity Effective catalyst for oxidation and hydrodesulfurization reactions. chemiis.com Environmental catalysis (NOx reduction), hydrogen evolution. transparencymarketresearch.comnih.gov
Sensing Capabilities High sensitivity to various gases due to changes in electrical conductivity. ijaent.orgmdpi.com Ultrasensitive gas sensors for environmental monitoring and industrial safety. rsc.orgacs.org
Energy Storage High theoretical capacity for ion storage. mdpi.com Anodes for Li-ion, Na-ion, and Zn-ion batteries; supercapacitors. mdpi.comsciengine.comresearchgate.net

Table 2: Research Findings on this compound in Emerging Technologies

Technology Area Research Finding
Energy Storage MoO₃ nanorods used as electrodes in supercapacitors retained 82.4% capacitance after 1,000 cycles. transparencymarketresearch.com
MoO₃/Activated Carbon and MoO₃/Graphite devices for sodium-ion storage achieved energy densities of 31.6 Wh/kg and 53 Wh/kg, respectively. sciengine.com
α-MoO₃ has a high theoretical lithium storage specific capacity of 279 mAh/g as a cathode material. researchgate.net
As an anode material for lithium-ion batteries, MoO₃ has a high theoretical capacity of 1117 mAhg⁻¹. mdpi.com
Electronics The band gap of MoO₃ nanoparticles can be varied, with a reported range of 2.8 – 6.6eV, making it suitable for optoelectronic components. avantama.com
Sprayed α-MoO₃ thin films exhibited a specific capacitance of 1249.2 F g⁻¹ in supercapacitor applications. rsc.org
Sensors MoO₃ nanoribbon-based sensor detected ammonia concentrations as low as 50 ppb with a response time of 21 seconds. acs.org
MoO₃ is sensitive to gases like H₂S, NO₂, H₂, and CO, with detection limits often in the ppm range. mdpi.comresearchgate.net
Catalysis Nanostructured MoO₃ is effective for the photocatalytic degradation of organic pollutants and selective catalytic reduction of NOx. transparencymarketresearch.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoO3 B7770056 Molybdenum trioxide CAS No. 11098-99-0

Properties

IUPAC Name

trioxomolybdenum
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InChI

InChI=1S/Mo.3O
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InChI Key

JKQOBWVOAYFWKG-UHFFFAOYSA-N
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Canonical SMILES

O=[Mo](=O)=O
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Molecular Formula

MoO3
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DSSTOX Substance ID

DTXSID7020899
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Molecular Weight

143.95 g/mol
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Physical Description

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH]
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Boiling Point

2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C
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Density

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C
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Color/Form

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP

CAS No.

1313-27-5, 11098-99-0
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Record name Molybdenum oxide (MoO3)
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Melting Point

1463 °F (NTP, 1992), 795 °C
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Crystalline Phases and Crystallographic Investigations of Molybdenum Trioxide

Structural Allotropes of Molybdenum Trioxide

The different structural allotropes of MoO₃ arise from the varied connectivity of the MoO₆ octahedra, leading to structures with different dimensionalities and properties.

Orthorhombic α-MoO₃ Phase: Thermodynamically Stable Structure

The thermodynamically stable and most common form of this compound is the α-MoO₃ phase, which has a distinctive layered orthorhombic crystal structure. beilstein-journals.orgresearchgate.net This structure consists of bilayers of distorted MoO₆ octahedra. researchgate.net2dsemiconductors.com These layers are formed by MoO₆ octahedra sharing edges and corners along the crystallographic c and a axes, respectively. beilstein-journals.org The resulting two-dimensional layers are stacked along the b-axis and are held together by weak van der Waals forces. beilstein-journals.orgbeilstein-journals.org This layered nature allows for the intercalation of ions between the layers. beilstein-journals.org

The MoO₆ octahedra in the α-phase are distorted. beilstein-journals.org They share edges to create zigzag chains along the Current time information in Bangalore, IN. direction, and these chains are linked by sharing corners along the acs.org direction to form the layers. beilstein-journals.org

Table 1: Crystallographic Data for α-MoO₃

Parameter Value
Crystal System Orthorhombic
Space Group Pbnm (No. 62)

Monoclinic β-MoO₃ Phase: Metastable Structure and Octahedra Connectivity

A metastable allotrope of this compound, the β-MoO₃ phase, possesses a monoclinic crystal structure. beilstein-journals.orgresearchgate.net In contrast to the layered α-phase, β-MoO₃ has a three-dimensional framework. mdpi.com The structure of β-MoO₃ is comparable to that of rhenium trioxide (ReO₃) and is formed by corner-sharing MoO₆ octahedra. mdpi.comresearchgate.net This arrangement of regular MoO₆ octahedra sharing only vertices results in a more compact structure than the α-phase. mdpi.comaip.org The β-phase can be synthesized through methods like chemical vapor deposition or sputtering and will transform to the more stable α-phase upon heating. aip.org

Table 2: Crystallographic Data for β-MoO₃

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c (No. 14)

Hexagonal h-MoO₃ Phase: Metastable Structure with 1D Channels

Hexagonal this compound (h-MoO₃) is another metastable phase, often synthesized via hydrothermal methods or chemical precipitation. ripublication.comresearchgate.nettandfonline.com Its hexagonal structure is distinguished by the presence of one-dimensional (1D) channels running along the c-axis. beilstein-journals.orgbeilstein-journals.org These channels are formed by chains of corner-sharing MoO₆ octahedra that link to form hexagonal rings. mdpi.combeilstein-journals.org These rings stack to create the open-tunnel structure which can host water molecules and various ions. mdpi.combeilstein-journals.org Due to its metastable nature, h-MoO₃ transforms into the stable α-MoO₃ phase at temperatures around 400-430 °C. nih.govscispace.com

Table 3: Crystallographic Data for h-MoO₃

Parameter Value
Crystal System Hexagonal
Space Group P6₃/m (No. 176)

High-Pressure Metastable ε-MoO₃ Phases

Under high-pressure conditions, α-MoO₃ can transform into another metastable phase designated as ε-MoO₃ (also referred to as MoO₃-II). beilstein-journals.orgarxiv.org This phase is also known to have a monoclinic structure. arxiv.org The formation of ε-MoO₃ from α-MoO₃ involves a reconstructive transformation where the layered structure of the alpha phase rearranges into a more compact, three-dimensional network. lidsen.com

Polyhedral Connectivity and Layered Structures in this compound

The structural diversity of this compound is fundamentally due to the versatile ways in which the MoO₆ octahedra can connect.

MoO₆ Octahedra Arrangements and Linkages

The specific arrangement and linkage of the MoO₆ octahedra determine the dimensionality and inherent properties of each MoO₃ allotrope.

α-MoO₃ : In the orthorhombic α-phase, distorted MoO₆ octahedra are linked by sharing both edges and corners to form two-dimensional layers. beilstein-journals.orglidsen.com These layers are then weakly bonded by van der Waals forces, which is characteristic of this thermodynamically stable phase. beilstein-journals.org

β-MoO₃ : The monoclinic β-phase is characterized by MoO₆ octahedra that share only corners, creating a three-dimensional framework structure similar to ReO₃. mdpi.comresearchgate.netunit.no This corner-sharing connectivity leads to a more open, yet three-dimensionally bonded, structure compared to the layered α-phase. aip.org

h-MoO₃ : In the hexagonal h-phase, MoO₆ octahedra are connected via corner-sharing to form chains. beilstein-journals.org These chains then link together, creating large one-dimensional tunnels that are a unique feature of this metastable structure. beilstein-journals.orgbeilstein-journals.org

ε-MoO₃ : The high-pressure ε-phase also consists of a three-dimensional network of MoO₆ octahedra, but in a more densely packed arrangement resulting from the high-pressure synthesis conditions.

This variability in polyhedral connectivity is central to the differing chemical and physical properties observed across the allotropes of this compound.

Table 4: Summary of MoO₆ Octahedra Connectivity in MoO₃ Allotropes

Phase Connectivity Resulting Structure
α-MoO₃ Edge and corner sharing 2D layered structure
β-MoO₃ Corner sharing 3D framework
h-MoO₃ Corner sharing 1D channels

Van der Waals Gaps in α-MoO₃ and Ion Transport Facilitation

The layered structure of α-MoO₃ is characterized by the presence of van der Waals gaps between the stacked octahedral layers. These gaps are a direct consequence of the weak, non-covalent van der Waals forces that bind the layers together. researchgate.net This structural feature is not merely a spatial separation but plays a crucial role in the material's properties, particularly in facilitating ion transport. nih.gov

The ability for ions, such as Li⁺, to move rapidly and reversibly through these interlayer spaces is fundamental to α-MoO₃'s application as an electrode material in energy storage devices like lithium-ion batteries. researchgate.netnih.gov The nanometer-scale channels created by the van der Waals gaps allow for the intercalation and de-intercalation of ions with relative ease. researchgate.netnih.gov This process of inserting ions into the host structure is a key mechanism for charge storage in battery applications. researchgate.net The regulation of the interlayer spacing can, therefore, be used to achieve rapid and selective ion transport. nih.gov

Phase Transformation and Structural Stability Studies

The different polymorphs of MoO₃ exhibit varying degrees of stability, and transitions between these phases can be induced by stimuli such as temperature and pressure.

Thermal Stability and Phase Transition Temperatures (e.g., h-MoO₃ to α-MoO₃)

The metastable phases of this compound transform into the more stable α-phase upon heating. The hexagonal h-MoO₃ phase undergoes a first-order phase transition to the orthorhombic α-MoO₃ phase over a temperature range of 378.5°C to 443.1°C. researchgate.netnih.govnih.gov This transformation involves the release of intercalated water molecules from the hexagonal structure's tunnels, leading to a structural rearrangement into the layered α-phase. nih.govnih.govbeilstein-journals.org

Amorphous MoO₃ films have also been observed to crystallize into metastable β-MoO₃ at around 300°C, which then transforms into the stable α-MoO₃ at higher temperatures, typically above 350°C. researchgate.net In some cases, crystallization from an amorphous state can yield mixed phases of β-MoO₃ and α-MoO₃ before fully converting to the α-phase at temperatures of 350°C or higher. researchgate.netnorthwestern.edu

Table 2: Selected Thermal Phase Transitions of this compound This table is interactive. Click on the headers to sort.

Initial Phase Final Phase Transition Temperature Range (°C) Notes
h-MoO₃ α-MoO₃ 378.5 – 443.1 researchgate.netnih.govnih.gov First-order transition. researchgate.netnih.gov
Amorphous β-MoO₃ / α-MoO₃ ~300 researchgate.net Crystallization often yields a mix of phases. researchgate.netnorthwestern.edu
β-MoO₃ α-MoO₃ > 350 researchgate.net Transformation to the thermodynamically stable phase. researchgate.net
(NH₄)₂Mo₄O₁₃ h-MoO₃ / α-MoO₃ ~310 mdpi.com Intermediate step in the decomposition of a precursor. mdpi.com

Pressure-Induced Structural Changes (e.g., h-MoO₃ to Amorphous MoO₃)

Applying high pressure to this compound can induce significant structural changes, forcing transformations to different, often denser, phases or even leading to amorphization.

Research on hexagonal MoO₃ (h-MoO₃) has shown that it undergoes a phase transition to an amorphous state under high pressure. researchgate.net This transition begins at approximately 5.6 GPa and is completed at about 13.2 GPa. researchgate.net The change is identified by the appearance of new Raman peaks and is irreversible, meaning the amorphous structure is retained after the pressure is released. researchgate.net

The stable α-MoO₃ phase also responds to high pressure. It undergoes a phase transition to a monoclinic phase designated MoO₃-II at around 12 GPa, and a further transition to another monoclinic phase, MoO₃-III, at approximately 25 GPa. core.ac.uk These transitions are driven by the gradual decrease and eventual collapse of the van der Waals gap between the layers, leading to a more compact atomic arrangement. core.ac.uk

Advanced Synthesis Methodologies and Nanostructure Engineering of Molybdenum Trioxide

Hydrothermal Synthesis Techniques for Molybdenum Trioxide Nanostructures

Hydrothermal synthesis is a versatile and widely employed method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique offers excellent control over the size, morphology, and crystallinity of MoO₃ nanostructures by tuning reaction parameters such as temperature, duration, pH, and the use of surfactants or additives.

Various nanostructures, including nanoparticles, nanorods, nanobelts, and nanosheets, have been successfully synthesized using this method. tandfonline.com The choice of precursor is a critical factor, with ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) often being the starting material. acs.org The acidification of the precursor solution, typically with nitric acid, plays a crucial role in the reaction pathway. acs.org

The reaction temperature and duration significantly influence the resulting crystalline phase and morphology. For instance, lower temperatures (e.g., 90 °C) can yield hexagonal MoO₃ (h-MoO₃) with rod-like morphologies, while higher temperatures (e.g., 240 °C) favor the formation of the thermodynamically stable orthorhombic phase (α-MoO₃) as nanofibers. acs.orgosti.gov The transformation from the metastable h-MoO₃ to the stable α-MoO₃ can be observed at intermediate temperatures, such as 210 °C, where reaction time becomes a key factor in achieving a pure phase. acs.org

Additives can also direct the formation of specific nanostructures. The use of certain additives has enabled the first-time hydrothermal synthesis of monoclinic β-MoO₃ with a well-defined nanosheet morphology. acs.orgosti.gov In some procedures, a post-synthesis annealing step, for example at 500°C in oxygen, is employed to ensure the formation of the desired α-MoO₃ phase. tandfonline.com

The dimensions of the synthesized nanostructures are highly controllable. Nanorods with diameters in the range of 80-150 nm and lengths of several micrometers have been produced. acs.org Similarly, nanobelts with widths around 220 nm and lengths of 5-10 μm are achievable through a simple hydrothermal route without additional agents. mdpi.comcapes.gov.br Hierarchical structures, such as flower-like assemblies of nanobelts, can also be fabricated, with the morphology being influenced by additives like Cetyltrimethyl Ammonium Bromide (CTAB) and the order of reagent addition. northwestern.edu

Table 1: Influence of Hydrothermal Synthesis Parameters on MoO₃ Nanostructure Formation

Precursor(s) Acid/Additive(s) Temperature (°C) Time (h) Resulting Phase(s) Morphology Dimensions
(NH₄)₆Mo₇O₂₄·4H₂O Nitric Acid 90 3 h-MoO₃ Hexagonal rods -
(NH₄)₆Mo₇O₂₄·4H₂O Nitric Acid 210 6 α-MoO₃ Nanofibers -
(NH₄)₆Mo₇O₂₄·4H₂O CrCl₃ 240 3-6 β-MoO₃ Nanosheets 100-500 nm thickness
(NH₄)₆Mo₇O₂₄·4H₂O Nitric Acid 180 12 α-MoO₃ Nanobelts 220 nm width, 5-10 µm length
(NH₄)₆Mo₇O₂₄·4H₂O CTAB, Nitric Acid - - α-MoO₃ Flower-like hierarchical -

Vapor Phase Deposition and Transport Methods

Vapor phase deposition techniques, including Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD), are powerful for fabricating high-quality MoO₃ thin films and nanostructures with precise control over thickness and uniformity. tandfonline.comtandfonline.com

In PVD, a material is vaporized from a solid source in a vacuum and deposited onto a substrate. tandfonline.com Thermal evaporation is a common PVD method where a precursor, such as high-purity MoO₃ powder, is heated in a vacuum chamber until it vaporizes and condenses on the substrate. acs.org The properties of the resulting films, such as stoichiometry and crystal phase, are dependent on parameters like chamber pressure, source power, and substrate temperature. tandfonline.com PVD has been used to create MoO₃ thin films as recombination barrier layers in solar cells. rsc.org

CVD involves the reaction or decomposition of gaseous precursors on a heated substrate to form a solid film. tandfonline.comucf.edu Molybdenum-containing gaseous precursors are used as raw materials, which, under specific conditions, yield nano-molybdenum oxide. tandfonline.com Plasma-Enhanced CVD (PECVD) is a variation that uses plasma to lower the required deposition temperature. Wafer-scale, uniform α-MoO₃ has been synthesized at a low temperature of 150 °C by oxidizing a molybdenum film with an oxygen plasma in a PECVD system. skku.ac.kr This low-temperature process is advantageous for applications involving flexible substrates. skku.ac.kr Both PVD and CVD methods allow for the growth of well-ordered, two-dimensional MoO₃ islands on substrates like Au(111) by using molybdenum hexacarbonyl as a precursor in CVD or by PVD of molybdenum followed by oxidation. osti.gov

Sol-Gel Synthesis Routes

The sol-gel method is a versatile wet-chemical technique used for fabricating oxide materials from molecular precursors. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method offers advantages in terms of low processing temperatures, good homogeneity, and the ability to coat large and complex surfaces.

For MoO₃ synthesis, various precursors can be used. One approach involves dissolving ammonium molybdate (B1676688) tetrahydrate in deionized water, sometimes with catalysts, to form a homogeneous solution that is then applied to a substrate via spin coating. icrepq.comdavidpublisher.com Another route uses MoO₃ powder mixed into an ammonia (B1221849) or hydrogen peroxide solution. acs.org A different process employs a molybdenum acetylacetonate (B107027) sol. researchgate.net

After the gel is formed or the sol is deposited, a heat treatment (calcination) is typically required to remove organic residues and crystallize the amorphous gel into MoO₃. The annealing temperature is a critical parameter that influences the final crystal structure and morphology. For instance, films annealed at 200 °C may be amorphous, while increasing the temperature to 500 °C can lead to the formation of crystalline, orthorhombic α-MoO₃. icrepq.comdavidpublisher.com The sol-gel method has been used to produce MoO₃ nanorods and thin films for applications in sensors and solar cells. aip.orgcore.ac.uk

Table 2: Comparison of Sol-Gel Synthesis Parameters for MoO₃

Precursor Solvent/Reagent Deposition Method Annealing Temperature (°C) Resulting Structure
(NH₄)₆Mo₇O₂₄·4H₂O De-ionized water Spin Coating 500 Orthorhombic (α-MoO₃)
MoO₃ powder NH₃ or H₂O₂ solution - Room temperature (with UV-ozone) Amorphous MoO₃
Molybdenum acetylacetonate CH₃COCH₂COCH₃ / C₆H₅CH₃ / HOCH₂CH₂OCH₃ Spin Coating 500 Orthorhombic (α-MoO₃)
Ammonium molybdate, Citric acid De-ionized water, Ammonium hydroxide (B78521) - 500 Nanoparticles (α-MoO₃)

Hot-Wire Chemical Vapor Deposition for Nanobelt Fabrication

Hot-Wire Chemical Vapor Deposition (HWCVD), also known as catalytic CVD, is a variant of CVD where a resistively heated filament is used to decompose the source gases. This technique has been successfully adapted for the large-scale synthesis of single-crystal α-MoO₃ nanobelts. researchgate.net

In a typical HWCVD setup for MoO₃ nanobelt synthesis, a molybdenum wire or a MoSi₂ rod is heated to high temperatures (e.g., 600 °C) in the presence of oxygen. cambridge.org The reaction of oxygen with the hot filament results in the formation of volatile molybdenum oxide species. cambridge.org These vaporous species are then transported and deposited onto cooler surfaces within the reactor, forming nanobelts via a vapor-solid (VS) growth mechanism. researchgate.net This method is notable for its potential for bulk production, with reports of up to 20 grams of MoO₃ nanobelts grown on a single commercial MoSi₂ rod heater. The morphology of the resulting nanostructures can be controlled by modulating parameters such as filament temperature and the partial pressure of oxygen, which affect the gas-phase supersaturation of the reactants. cambridge.org

Laser Direct Writing with Femtosecond Pulses for Multi-Phase MoOₓ Synthesis

Laser Direct Writing (LDW) is an advanced manufacturing technique that uses a focused laser beam to induce localized material transformations. When employing femtosecond (fs) laser pulses, it becomes a powerful tool for the single-step synthesis of multi-phase molybdenum oxide (MoOₓ) under ambient atmospheric conditions. mdpi.comdntb.gov.ua

This method typically involves irradiating a molybdenum thin film with focused fs laser pulses. mdpi.comresearchgate.net The intense, ultrashort laser-matter interaction triggers rapid oxidation. By precisely controlling the laser parameters, such as the per-pulse fluence and the total exposure time, it is possible to dictate the stoichiometry, crystalline phase, and morphology of the resulting MoOₓ. mdpi.com

A key advantage of this technique is its ability to produce a variety of MoOₓ phases, including not only the common MoO₂ and MoO₃ but also several sub-stoichiometric phases like orthorhombic Mo₄O₁₁, monoclinic Mo₈O₂₃, and even the rarely reported o-Mo₁₈O₅₂. mdpi.com This capability to generate multiple distinct crystalline phases in a single processing step, without the need for controlled oxygen pressure environments, makes fs-LDW a highly versatile method for fabricating complex oxide structures for various technological applications. mdpi.com

Electrochemical Deposition Techniques

Electrochemical deposition is a solution-based technique that offers rigid control over film thickness, uniformity, and composition by manipulating electrical parameters. acs.orgnorthwestern.edu It is a cost-effective and scalable method for producing MoO₃ thin films. The deposition can be performed cathodically or anodically.

In cathodic deposition, a MoO₃ film is grown on a conductive substrate (the cathode) from an aqueous solution containing molybdenum precursors. A common precursor solution is an aqueous peroxopolymolybdate solution. acs.orgnorthwestern.edu By controlling the applied potential, it is possible to produce films with specific stoichiometry and water content. acs.org The as-deposited films are often amorphous or quasi-amorphous hydrates. northwestern.eduacs.org Post-deposition sintering at temperatures between 250 °C and 450 °C is typically used to crystallize the films into the desired phase, such as the orthorhombic α-MoO₃ or the monoclinic β-MoO₃. acs.orgnorthwestern.edu

Anodic deposition has also been explored, where MoO₃ is deposited from solutions like sodium molybdate (Na₂MoO₄). acs.org The deposition parameters, such as the potential range and sweep rate in cyclic voltammetry, have a strong influence on the resulting phase and morphology of the films. acs.org This technique has been used to create buffer layers for organic solar cells, where a heterogeneous composition of Mo(V) and Mo(VI) species in the film was found to be beneficial for device performance. researchgate.net

Chemical Etching for Surface Restructuring and Plane Area Enhancement

Chemical etching is a top-down approach used to modify the surface of a material, in this case, pre-existing MoO₃ crystals. This technique can be employed to restructure the catalyst surface at an atomic level, creating new active sites and increasing the surface area of specific, catalytically important crystallographic planes. acs.orgacs.org

For orthorhombic MoO₃ crystals, which can be initially prepared by methods like vapor phase deposition, a controlled chemical etching process using a dilute etchant such as 0.1 M sodium hydroxide (NaOH) can be applied. acs.orgacs.org This process can selectively increase the area of the {001} and {100} planes while creating surface features like steps, ledges, and terraces. acs.org Furthermore, rectangular etch pits can be formed on the basal {010} planes. researchgate.net

A two-dimensional thinning of bulk MoO₃ crystals down to a few layers has been demonstrated using a KOH-based buffer solution. researchgate.net The etch rate can be controlled by adjusting the etchant concentration and duration. researchgate.net This method allows for the fabrication of high-quality 2D crystals without inducing structural or compositional changes, thus preserving the intrinsic electronic properties of the material. researchgate.net Another approach involves thermal atomic layer etching (ALE) using sequential exposures to ozone (O₃) and thionyl chloride (SOCl₂), which react to form volatile molybdenum oxychloride, thereby removing material layer by layer. colorado.edu

Control of Morphology, Stoichiometry (MoO₃₋ₓ), and Crystalline Phases during Synthesis

The functional properties of this compound (MoO₃) are intrinsically linked to its structural characteristics, including morphology, stoichiometry, and crystalline phase. Consequently, the ability to precisely control these features during synthesis is paramount for tailoring the material for specific applications, ranging from electronics and catalysis to energy storage. Advanced synthesis methodologies provide a versatile toolbox to engineer MoO₃ nanostructures with desired attributes. Key parameters that are manipulated during synthesis include temperature, pH, precursor materials, solvents, and the use of structure-directing agents or additives.

The control over the final product is largely achieved by influencing the nucleation and growth kinetics of the MoO₃ crystals. Different synthesis techniques offer unique advantages in this regard. For instance, hydrothermal and solvothermal methods are widely employed due to their ability to produce highly crystalline materials at relatively low temperatures and the ease with which parameters can be tuned to control particle size and shape. google.com Other techniques such as chemical vapor deposition (CVD), sol-gel processing, and atomic layer deposition (ALD) offer pathways to produce high-purity thin films and coatings with controlled thickness and morphology. molchem.co.uklidsen.comacs.org

Morphological Control

The morphology of this compound can be guided to form a variety of nanostructures, including nanobelts, nanorods, nanowires, nanosheets, nanoparticles, and complex hierarchical structures like nanoflowers. nsf.govresearchgate.net The choice of synthesis method and the reaction conditions are critical in determining the final morphology.

Hydrothermal synthesis is a particularly versatile method for morphological control. For example, MoO₃ nanobelts and prism-like particles have been successfully synthesized using a facile hydrothermal method, where the morphology could be controlled by the addition of different inorganic salts such as KNO₃, Ca(NO₃)₂, and La(NO₃)₃. nih.gov The presence of H⁺ ions and the modifying effect of metal cations are believed to influence the growth mechanism. nih.gov In another study, the use of cetyltrimethylammonium bromide (CTAB) as a surfactant during hydrothermal synthesis was shown to significantly impact the morphology, leading to the formation of nanofibrous structures with reduced diameters compared to syntheses without the additive. mdpi.com The order of addition of reagents like CTAB and nitric acid can also be a determining factor in the assembly process, leading to either distinct nanobelts or flower-like hierarchical structures. researchgate.net

Solution-based approaches also offer fine control over morphology. By adjusting the pH and concentration of the precursor solution, it is possible to produce smooth and homogeneous thin films or films with controlled nanoparticle aggregation. ntnu.no For instance, controlling the molecular species in solution via pH adjustment has been demonstrated to yield high-quality thin films, while the addition of polymers like polyvinyl alcohol (PVA) can induce the formation of large spherical particulates. ntnu.no

The following table summarizes the effect of different synthesis parameters on the resulting morphology of this compound.

Synthesis MethodKey ParametersResulting Morphology
HydrothermalAddition of inorganic salts (e.g., KNO₃, Ca(NO₃)₂)Nanobelts, Prism-like particles nih.gov
HydrothermalUse of CTAB surfactantNanofibers with reduced diameter mdpi.com
HydrothermalOrder of reagent addition (CTAB, HNO₃)Nanobelts, Flower-like structures researchgate.net
Aqueous Solution DepositionpH, ConcentrationSmooth thin films, Particulates ntnu.no
Thermal DecompositionDecomposition TemperatureFlake particles of varying size and crystallinity dntb.gov.ua

Stoichiometry Control (MoO₃₋ₓ)

The creation of non-stoichiometric this compound, denoted as MoO₃₋ₓ, involves the introduction of oxygen vacancies into the crystal lattice. These vacancies act as n-type dopants, significantly altering the electronic and optical properties of the material. The presence of oxygen vacancies is often associated with a characteristic blue or black color, depending on the concentration of Mo⁵⁺ ions.

Several methods have been developed to induce and control the level of oxygen deficiency. Post-deposition annealing in a reducing atmosphere (e.g., hydrogen) is a common technique to create MoO₃₋ₓ. ntnu.no The reduction process can be influenced by the initial morphology of the MoO₃ film, with different morphologies exhibiting varying kinetics of reduction. ntnu.no

Gamma-ray irradiation offers a novel, one-pot synthesis route to produce MoO₃₋ₓ at room temperature. rsc.org By irradiating a dispersion of MoO₃ in a suitable solvent like dimethylformamide (DMF) or formic acid, it is possible to induce oxygen vacancies. The extent of reduction and the resulting color of the material can be tuned by adjusting the radiation dose and the choice of solvent.

Another approach involves the direct synthesis of MoO₃₋ₓ nanosheets through a liquid exfoliation approach. Refluxing bulk α-MoO₃ in water at elevated temperatures can lead to the formation of few-nanometer-thick MoO₃₋ₓ nanosheets. acs.org This environmentally friendly method leverages the affinity of water molecules to intercalate into the MoO₃ layers, which weakens the interlayer bonds and facilitates exfoliation. acs.org

The table below outlines methods for controlling the stoichiometry of this compound.

Synthesis/Treatment MethodKey ParametersResulting Stoichiometry
Post-deposition AnnealingReducing atmosphere (e.g., H₂)MoO₃₋ₓ ntnu.no
Gamma-ray IrradiationRadiation dose, Solvent (e.g., DMF, formic acid)MoO₃₋ₓ rsc.org
Liquid ExfoliationRefluxing in water at elevated temperaturesMoO₃₋ₓ nanosheets acs.org
Photochemical DepositionUV irradiation of precursor filmsNon-stoichiometric MoO₃₋ₓ uchile.cl

Crystalline Phase Control

This compound exists in several crystalline polymorphs, with the most common being the thermodynamically stable orthorhombic phase (α-MoO₃), and the metastable hexagonal (h-MoO₃) and monoclinic (β-MoO₃) phases. molchem.co.uk The ability to selectively synthesize a specific phase is crucial as each polymorph exhibits distinct properties.

The synthesis temperature is a critical parameter for controlling the crystalline phase. In hydrothermal synthesis, lower temperatures (e.g., 90 °C) tend to favor the formation of the hexagonal h-MoO₃ phase, while higher temperatures (e.g., 240 °C) lead to the stable orthorhombic α-MoO₃ phase. mdpi.com Phase transformation from h-MoO₃ to α-MoO₃ can be observed at intermediate temperatures (e.g., 210 °C) with increasing reaction time. mdpi.com A dissolution-recrystallization mechanism is proposed for this transformation. researchgate.net

Post-deposition annealing of amorphous MoO₃ films is another effective method for phase control. Amorphous MoO₃ films, which can be produced by techniques like atomic layer deposition (ALD), can be crystallized into specific phases by controlling the annealing temperature and duration. acs.orgunit.no For instance, annealing at a relatively low temperature of 185 °C can initiate the crystallization of the metastable β-MoO₃ phase. acs.orgunit.no To obtain phase-pure β-MoO₃, prolonged annealing at temperatures between 235 °C and 250 °C is effective. acs.orgunit.no The nucleation of the stable α-MoO₃ phase typically requires higher temperatures, around 300 °C, with temperatures above 340 °C being suitable for crystallizing phase-pure α-MoO₃. acs.org

The choice of substrate and oxygen partial pressure during deposition can also influence the resulting crystalline phase. For example, in reactive magnetron sputtering, the oxygen flow ratio is a key parameter for phase selection, allowing for the exclusive formation of monoclinic MoO₂ or orthorhombic α-MoO₃ on different substrates like mica and sapphire. arxiv.org

This table provides a summary of the conditions influencing the crystalline phase of this compound.

Synthesis/Treatment MethodKey ParametersResulting Crystalline Phase
HydrothermalTemperature (90 °C)Hexagonal (h-MoO₃) mdpi.com
HydrothermalTemperature (240 °C), Prolonged timeOrthorhombic (α-MoO₃) mdpi.comresearchgate.net
Annealing of Amorphous Film185-250 °C (prolonged)Monoclinic (β-MoO₃) acs.orgunit.no
Annealing of Amorphous Film>300 °COrthorhombic (α-MoO₃) acs.org
Reactive Magnetron SputteringOxygen flow ratio, SubstrateMonoclinic (MoO₂), Orthorhombic (α-MoO₃) arxiv.org
SublimationCarrier gas flow, Substrate temperatureMonoclinic (β-MoO₃), Triclinic (β'-MoO₃), Orthorhombic (α-MoO₃)

Spectroscopic and Microscopic Characterization in Molybdenum Trioxide Research

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase purity of MoO₃. Molybdenum trioxide can exist in several polymorphic forms, with the most common being the thermodynamically stable orthorhombic α-MoO₃, the metastable monoclinic β-MoO₃, and the hexagonal h-MoO₃. researchgate.netresearchgate.net XRD analysis provides definitive identification of these phases by comparing the experimental diffraction patterns with standard data from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS).

For instance, studies have used XRD to confirm the orthorhombic phase of MoO₃ nanorods, with lattice parameters in good agreement with JCPDS card no. 35-0609. researchgate.net The technique is also crucial for monitoring phase transformations. For example, the reduction of MoO₃ to MoO₂ can be tracked by observing the disappearance of MoO₃ peaks and the emergence of MoO₂ and intermediate phases like Mo₄O₁₁ in the XRD patterns. analis.com.my The high intensity of XRD peaks can also indicate the crystalline nature of the synthesized material. researchgate.net

Table 1: Representative XRD Data for this compound Phases

Crystalline PhaseCrystal SystemSpace GroupLattice Parameters (Å)Reference JCPDS Card
α-MoO₃OrthorhombicPbnma = 3.962, b = 13.858, c = 3.69700-005-0508 mdpi.com
β-MoO₃MonoclinicC2/ma = 12.07, b = 3.74, c = 5.37, β = 106.8°---
h-MoO₃HexagonalP6₃/ma = 10.58, c = 3.72---

Note: Lattice parameters can vary slightly depending on synthesis conditions and measurement.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, or the shape and size, of MoO₃ materials. SEM provides high-resolution images of the surface of a sample, revealing features like nanorods, nanobelts, and nanoflakes. researchgate.netscielo.org.mxacs.org For example, SEM has been used to observe the formation of well-faceted hexagonal rods of h-MoO₃ and the irregular, belt-like shapes of α-MoO₃. scielo.org.mxresearchgate.net

TEM offers even higher magnification and resolution, allowing for the examination of the internal structure of materials. High-resolution TEM (HRTEM) can even resolve the atomic lattice of single-crystalline MoO₃, providing information on the degree of crystallinity and the presence of defects. scilit.comaip.orgcanada.ca In-situ TEM allows for the real-time observation of structural and chemical changes, such as the thermal reduction of MoO₃ particles, which has been shown to result in the formation of MoO₂ nanosheets. acs.org Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. In MoO₃ research, AFM is used to characterize the nanometer-scale surface structure, including the measurement of step heights and the observation of surface defects like voids or pits. cmu.educmu.edu For instance, AFM has been employed to study the evolution of the MoO₃ (010) surface during reduction reactions, revealing the formation of surface voids and steps with heights as small as 2 angstroms. cmu.edu The technique is also valuable for measuring the thickness of thin films and observing the morphology of 2D layers of MoO₃. pan.placs.org

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups and chemical bonds present in a material. In the context of MoO₃, FTIR spectra exhibit characteristic absorption bands corresponding to the different vibrational modes of the molybdenum-oxygen bonds. researchgate.netuit.no The primary bands are associated with the stretching vibrations of terminal Mo=O bonds and bridging Mo-O-Mo bonds. researchgate.netuit.no

The presence and position of these bands can confirm the formation of MoO₃ and provide information about its structure. For example, the stretching vibration of Mo=O is typically observed in the 800-1000 cm⁻¹ region. researchgate.net FTIR is also sensitive to the presence of other species, such as hydroxyl groups from adsorbed water, which can be important in understanding surface reactivity.

Table 2: Characteristic FTIR Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~971-993Stretching vibration of terminal Mo=O uit.noresearchgate.net
~811-855Stretching vibration of Mo=O researchgate.net
~525-674Asymmetric and symmetric vibrations of Mo-O-Mo bridge researchgate.netuit.no

Raman Spectroscopy for Vibrational Fingerprints and Phase Confirmation

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides a "fingerprint" of a material's crystal structure and phase. aip.org It is complementary to FTIR and is particularly sensitive to the non-polar bonds in the crystal lattice. Raman spectra of MoO₃ show distinct peaks corresponding to the stretching, bending, and lattice modes of the Mo-O bonds. researchgate.netaip.org

This technique is highly effective for phase identification, as the different polymorphs of MoO₃ (α, β, and h) exhibit unique Raman spectra. aip.orgacs.org For example, the orthorhombic phase of α-MoO₃ has characteristic Raman peaks that can be used to confirm its presence. researchgate.net Raman spectroscopy can also be used to study phase transitions induced by factors like pressure or laser intensity. aip.org

Table 3: Prominent Raman Modes for Orthorhombic α-MoO₃

Raman Shift (cm⁻¹)Vibrational ModeReference
~993Asymmetric stretching of terminal Mo=O researchgate.net
~819Symmetric stretching of terminal Mo=O researchgate.net
~666Stretching of Mo-O-Mo researchgate.net
~338Bending of O-Mo-O aip.org
~284Wagging of terminal oxygen atoms researchgate.netaip.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for determining the oxidation state of molybdenum. lmaleidykla.ltaip.org The Mo 3d core level spectrum shows a doublet (Mo 3d₅/₂ and Mo 3d₃/₂) with binding energies characteristic of the Mo⁶⁺ oxidation state in MoO₃. researchgate.netlmaleidykla.lt

XPS can also detect the presence of other oxidation states, such as Mo⁵⁺ and Mo⁴⁺, which may indicate the presence of oxygen vacancies or the formation of sub-oxides like MoO₂. lmaleidykla.ltxpsfitting.com This makes XPS an invaluable tool for studying the effects of processes like annealing or sputtering on the surface chemistry of MoO₃ films. lmaleidykla.ltresearchgate.net The technique is also used to confirm the elemental composition and purity of the material. mdpi.com

Table 4: Typical Mo 3d Binding Energies for Different Molybdenum Oxidation States

Oxidation StateMo 3d₅/₂ Binding Energy (eV)Reference
Mo⁰ (metallic)~227.9 aip.org
Mo⁴⁺ (in MoO₂)~229.0 - 229.4 lmaleidykla.ltaip.org
Mo⁵⁺~230.5 lmaleidykla.lt
Mo⁶⁺ (in MoO₃)~232.1 - 232.3 researchgate.netlmaleidykla.lt

Electron Paramagnetic Resonance (EPR) for Defect Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the study of MoO₃, EPR is primarily used to identify and quantify paramagnetic defects, such as Mo⁵⁺ centers that arise from oxygen vacancies. rsc.orgsci-hub.se The presence of oxygen vacancies can significantly influence the material's electronic and catalytic properties.

EPR spectra of MoO₃ often show a characteristic signal with a g-value around 1.94, which is attributed to Mo⁵⁺ species in a distorted octahedral environment. rsc.orgsci-hub.se By analyzing the intensity and shape of the EPR signal, researchers can gain insights into the concentration and local environment of these defects. rsc.org This information is critical for understanding the role of defects in the performance of MoO₃-based devices. The technique has also been used to identify other paramagnetic impurities, such as substitutional nitrogen or rhenium in molybdenite (MoS₂), which can influence the properties of related molybdenum compounds. aip.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Adsorption Studies

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful surface-sensitive technique used to investigate the adsorption of molecules on the surface of this compound (MoO₃) and related catalysts. This method is particularly advantageous for studying powdered samples in their native state without the need for pressing or dilution, offering higher sensitivity to surface species compared to transmission IR techniques. ifpenergiesnouvelles.fr By analyzing the vibrational modes of adsorbed molecules and changes in the catalyst's own structural bands, DRIFTS provides detailed insights into the nature of surface sites, the types of adsorbed species, and the interactions between the adsorbate and the adsorbent.

DRIFTS studies have been instrumental in characterizing the surface acidity of MoO₃. For instance, the adsorption of ammonia (B1221849) (NH₃) has been used to probe both Brønsted and Lewis acid sites. mpg.de Upon ammonia adsorption on MoO₃/SBA-15 catalysts, DRIFTS spectra reveal distinct bands corresponding to NH₃ coordinated to Lewis acid sites (at approximately 1614 cm⁻¹) and ammonium (B1175870) ions (NH₄⁺) formed on Brønsted acid sites (around 1435 cm⁻¹). mpg.de The intensity of these bands can be correlated with the concentration of each type of acid site. mpg.de

The interaction of other molecules with MoO₃ surfaces has also been extensively studied. When MoO₃ is dispersed on a ceria (CeO₂) support, DRIFTS shows that the MoO₃ species can displace surface hydroxyl groups and facilitate the desorption of carbonate species from the CeO₂ surface, indicating a strong interaction between the molybdenum oxide and the support. acs.org The terminal Mo=O stretching modes of the molybdenum oxide species are observed to shift to higher frequencies (from ~920 cm⁻¹ to ~970 cm⁻¹) with increasing Mo loading, suggesting a higher degree of condensation of the molybdenum species.

In the context of catalytic reactions, DRIFTS is used to identify reaction intermediates and understand reaction mechanisms. For example, in studies of the reduction of nitric oxide (NO) with ethanol (B145695), DRIFTS has been used to observe the adsorption of NO on Mo⁺ᵟ sites and the formation of intermediate species like isocyanates. researchgate.net Similarly, the adsorption of dimethyl methylphosphonate (B1257008) (DMMP) on MoO₃ nanoparticles has been investigated, with DRIFTS showing a significant redshift in the P=O stretching frequency upon adsorption, indicating a strong interaction of the phosphoryl oxygen with the MoO₃ surface. tandfonline.com The technique has also been applied to study the adsorption of carbon monoxide (CO), which often serves as a probe molecule for surface sites. ub.edu While CO interaction with stoichiometric MoO₃ is generally weak and considered physisorption, studies on reduced or modified molybdenum oxides show distinct IR bands for CO adsorbed on different sites. ub.eduresearchgate.net

A summary of representative DRIFTS studies on this compound is presented in the table below.

AdsorbateSubstrate/CatalystKey FindingsObserved IR Bands (cm⁻¹)
Ammonia (NH₃)MoOₓ/SBA-15Probed Lewis and Brønsted acid sites. mpg.de~1614 (Lewis), ~1435 (Brønsted) mpg.de
Carbon Monoxide (CO)MoO₃/Al₂O₃CO adsorption on Mo⁺ᵟ sites during NO reduction. researchgate.netNot specified researchgate.net
Nitric Oxide (NO)Pd-MoO₃/Al₂O₃NO adsorption on Pd⁺², Pd⁰, and Mo⁺ᵟ sites. researchgate.netNot specified tandfonline.com
Dimethyl methylphosphonate (DMMP)MoO₃ nanoparticlesStrong interaction via phosphoryl oxygen; redshift of P=O stretch. tandfonline.com1185 (adsorbed P=O), 1244 (liquid P=O) tandfonline.com
Carbonates/HydroxylsMoO₃/CeO₂Displacement of surface carbonates and hydroxyls by MoO₃. acs.org~920-970 (terminal Mo=O stretch)

Temperature Programmed Desorption (TPD) for Adsorption/Desorption Kinetics

Temperature Programmed Desorption (TPD) is a widely used technique to study the energetics and kinetics of desorption of molecules from a surface. In a TPD experiment, a sample that has been exposed to an adsorbate gas at a certain temperature is heated at a controlled, linear rate in an inert gas flow or under vacuum. rsc.org A detector, often a mass spectrometer, monitors the concentration of the desorbing molecules in the effluent gas as a function of temperature. The resulting TPD profile, a plot of desorption rate versus temperature, provides valuable information about the strength of adsorption, the number of distinct binding sites, and the kinetic parameters of desorption, such as the activation energy (Ed) and the pre-exponential factor (ν). rsc.orgacs.orgacs.org

TPD has been extensively applied to characterize the surface properties of this compound and its supported forms. A key application is the determination of the acidity of catalysts by monitoring the desorption of a basic probe molecule like ammonia (NH₃). researchgate.net The temperature at which ammonia desorbs is indicative of the strength of the acid sites. For instance, NH₃-TPD profiles of MoOₓ/SBA-15 catalysts show a broad desorption peak centered around 450 K, suggesting relatively weak acid sites. mpg.de The total amount of desorbed ammonia, obtained by integrating the TPD peak, correlates with the density of acid sites. mpg.de Studies on MoO₃/Al₂O₃ have also used NH₃-TPD to characterize acidity, noting that ammonia can adsorb on both Lewis and Brønsted sites. osti.gov

The technique is also crucial for understanding the mechanisms of catalytic reactions by identifying desorbing reactants, intermediates, and products. In the study of ethanol reactions on MoO₃ surfaces, TPD experiments have shown how surface pretreatment (e.g., reduction) affects the reaction pathways. researchgate.net On a reduced MoOₓ surface, ethanol desorbs at 183 °C, while the oxidation product, acetaldehyde (B116499), desorbs at 230 °C. researchgate.net In contrast, a more oxidized MoO₃ surface showed lower adsorption and conversion of ethanol. researchgate.net These experiments help in determining the product selectivity and the temperatures at which different reaction steps occur.

Kinetic analysis of TPD spectra can yield the activation energy for desorption. For simple, non-associative desorption, the Redhead method provides an approximation, but more complex models are often required to account for factors like readsorption, diffusion within porous materials, and multiple binding sites. For example, a study on ammonia desorption from silica-supported molybdenum oxides used a heating rate of 10 K/min, and the resulting desorption peak temperature was used to assess the acid strength. mpg.de Detailed kinetic modeling can extract more precise parameters; for instance, analysis of second-order desorption spectra can yield Ed and ν values, such as an Ed of 40 kJ·mol⁻¹ and a ν of 4.98 × 10¹⁰ ML⁻¹·s⁻¹ for a specific system. acs.org

The table below summarizes findings from various TPD studies involving this compound.

Adsorbate/ReactionSubstrate/CatalystDesorption Peak Temperature(s) (°C)Key Findings
Ammonia (NH₃)MoOₓ/SBA-15~177 °C (450 K) mpg.deIndicates relatively weak acidity; amount of desorbed NH₃ correlates with Mo surface density. mpg.de
Ammonia (NH₃)MoO₃/Al₂O₃147-150 °C osti.govCharacterizes the acid sites of the supported catalyst. osti.gov
Ethanol (C₂H₅OH)Reduced MoOₓ183 °C (Ethanol), 230 °C (Acetaldehyde) researchgate.netReduced surface is active for ethanol oxidation to acetaldehyde. researchgate.net
Ethanol (C₂H₅OH)Oxidized MoO₃Broad, weak desorption researchgate.netLower adsorption and conversion compared to reduced surface. researchgate.net

Theoretical and Computational Investigations of Molybdenum Trioxide

Density Functional Theory (DFT) for Electronic Structure and Surface Chemistry

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and surface chemistry of molybdenum trioxide (MoO₃). These computational studies provide valuable insights into the material's properties at the atomic level, which are often difficult to obtain through experimental methods alone.

Various DFT functionals have been employed to accurately model MoO₃. For instance, the optB88-vdW functional has been shown to predict a reasonable crystal structure, while the HSE06 functional provides a band gap consistent with experimental results. researchgate.net Conversely, standard functionals like PBE can overestimate interlayer distances and underestimate the band gap. researchgate.net The electronic structure of α-MoO₃, the thermodynamically stable phase, is characterized by a layered structure of distorted MoO₆ octahedra. researchgate.net Theoretical calculations have indicated that the conduction band minimum (CBM) is located at the Γ point and the valence band maximum (VBM) is at the R point of the Brillouin zone, suggesting an indirect band gap. researchgate.networdpress.com The electronic states near the VBM and CBM are dominated by in-plane atomic orbitals. researchgate.net

The surface chemistry of MoO₃ is crucial for its applications in catalysis and sensing. DFT calculations have been used to study the adsorption of various molecules on different surfaces of MoO₃. The (100) surface of α-MoO₃ is believed to be the active surface for amine sensing. bohrium.com Studies have shown a high affinity of amine molecules like ammonia (B1221849) (NH₃), monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA) to the α-MoO₃ (100) surface through the interaction between the nitrogen atom and exposed molybdenum atoms. bohrium.com

The presence of defects, such as oxygen vacancies, significantly influences the surface chemistry. acs.orgaip.org The removal of a terminal oxygen atom on the (010) surface creates unoccupied d-orbitals on the molybdenum atom, altering the chemical character of the surface. acs.org These vacancies can facilitate chemical reactions, such as the activation of methane (B114726) by reducing the energy barrier for C-H bond cleavage. aip.org Water adsorption and dissociation on the α-MoO₃ (100) surface have also been investigated, revealing that at low temperatures, the surface is likely covered with water molecules, which can dissociate into hydroxyl groups at higher temperatures. bohrium.com

Calculated Band Gaps of α-MoO₃ Using Different DFT Functionals
Functional Calculated Band Gap (eV) Reference
PBE Underestimated researchgate.net
HSE06 Consistent with experiment researchgate.net
GGA 1.95 wordpress.com
LAPW (LDA) - wordpress.com
mBJ 2.81 rsc.org

First-Principles Calculations for Gas Adsorption and Reaction Mechanisms

First-principles calculations, a subset of DFT methods, are instrumental in understanding the detailed mechanisms of gas adsorption and subsequent reactions on this compound surfaces. These calculations provide insights into adsorption energies, charge transfer, and the formation of new chemical bonds, which are fundamental to applications like gas sensing and catalysis.

Studies have shown that MoO₃ exhibits selective adsorption of different gases. For example, first-principles calculations have demonstrated that MoO₃ has a superior sensing performance for hydrogen (H₂) compared to carbon monoxide (CO), ammonia (NH₃), and water (H₂O) at room temperature. researchgate.net This is attributed to the formation of new bonds between H₂ and the MoO₃ surface. researchgate.net However, at higher temperatures (around 750 K), MoO₃ shows a tendency to detect NH₃. researchgate.net The adsorption of ammonia on α-MoO₃ nanoribbons has been studied, with DFT simulations indicating that the enhanced sensitivity is due to significant band structure modification upon NH₃ adsorption at oxygen vacancy sites. acs.org

The role of surface defects, particularly oxygen vacancies, is a recurring theme in the study of gas adsorption and reaction mechanisms on MoO₃. The adsorption of hydrogen and methyl groups on the MoO₃(010) surface with and without terminal oxygen vacancies has been investigated. acs.org On a "perfect" surface, hydrogen adsorbs most strongly over terminal oxygen atoms. acs.org However, on a surface with vacancies, the exposed molybdenum atom becomes the most favorable binding site for a methyl group. acs.org

Furthermore, first-principles calculations have been employed to study more complex reaction mechanisms. For instance, the selective oxidation of propene to acrolein on the MoO₃(010) surface has been investigated using the DFT+U method. rsc.org These calculations revealed that the presence of oxygen defects significantly facilitates the initial dehydrogenation of propene. rsc.org Similarly, reactive molecular dynamics simulations informed by first-principles calculations have been used to elucidate the initial sulfidation process of MoO₃ surfaces to form molybdenum disulfide (MoS₂). researchgate.netwpmucdn.comacs.orgnih.gov This process involves a three-step reaction: self-reduction of the MoO₃ surface, formation of SO/SO₂, and subsequent sulfidation. researchgate.netwpmucdn.comacs.orgnih.gov

Adsorption Energies and Charge Transfer for Various Gases on Mo-doped WSe₂
Gas Molecule Adsorption Energy (eV) Charge Transfer (e) Reference
N₂O -0.528 0.115 mdpi.com
CO₂ 1.349 0.418 mdpi.com
CH₄ -1.194 0.450 mdpi.com

Modeling of Interfacial Phenomena and Charge Transfer

Computational modeling plays a crucial role in understanding the complex interfacial phenomena and charge transfer processes that occur when this compound is in contact with other materials. These interactions are fundamental to the performance of MoO₃ in various electronic and optoelectronic devices.

DFT calculations have been used to model the interface between MoO₃ and various organic and inorganic materials. For example, in a heterostructure of α-MoO₃ and graphene, DFT calculations show a strong charge transfer from graphene to α-MoO₃, resulting in the p-doping of graphene. arxiv.org This charge transfer is influenced by the presence of oxygen vacancies on the MoO₃ surface, which can create gap states and alter the work function. arxiv.org The interface between MoO₃ and the organic semiconductor 4,4′-N,N′-dicarbazole-biphenyl (CBP) has also been studied, revealing that charge transfer at the interface is a key aspect of the doping mechanism. researchgate.net

The interaction of MoO₃ with perovskite materials has also been investigated using DFT. These studies have identified potential degradation pathways at the MoO₃/perovskite interface, triggered by oxygen vacancies on the MoO₃ surface, which can lead to halogen oxidation and molybdenum reduction. nanoge.org This highlights the importance of understanding and controlling interfacial chemistry for the stability of perovskite solar cells that utilize MoO₃ as a hole transport layer.

Furthermore, computational studies have explored the behavior of electron small polarons in α-MoO₃. acs.orgresearchgate.net These localized charge carriers are important for understanding charge transport within the material. DFT+U and hybrid functional calculations have shown a pronounced anisotropy in polaron mobility, with different energy barriers for hopping within the bilayer sheets and across the van der Waals gaps. acs.orgresearchgate.net The binding energies between these polarons and intercalated lithium ions have also been calculated, providing insights relevant to the use of MoO₃ in battery applications. acs.org

The modeling of interfaces extends to the interaction of MoO₃ with metallic substrates. For instance, when a monolayer of MoO₃ is grown on a Au(111) surface, ab initio calculations reveal that the gold substrate stabilizes the MoO₃ monolayer through electronic charge redistribution at the interface. osti.gov This interaction causes the MoO₃ monolayer to become semimetallic, in contrast to its bulk semiconducting nature. osti.gov

Compound Names Mentioned in the Article
Compound Name Chemical Formula
This compound MoO₃
Ammonia NH₃
Monomethylamine CH₃NH₂
Dimethylamine (CH₃)₂NH
Trimethylamine (CH₃)₃N
Water H₂O
Hydrogen H₂
Carbon monoxide CO
Methane CH₄
Propene C₃H₆
Acrolein C₃H₄O
Molybdenum disulfide MoS₂
Sulfur dioxide SO₂
4,4′-N,N′-dicarbazole-biphenyl CBP
Gold Au
Lithium Li

Research on Electronic, Optical, and Photoelectrochemical Phenomena in Molybdenum Trioxide

Semiconducting Behavior and Charge Carrier Dynamics (n-type characteristics)

Molybdenum trioxide is intrinsically an n-type semiconductor. aip.orgresearchgate.netaip.orgulisboa.pt This behavior is primarily attributed to the presence of oxygen vacancies within its crystal lattice, which act as donor centers. tandfonline.comresearchgate.net These vacancies create a narrow donor band below the conduction band by capturing electrons. tandfonline.com The electrical conductivity and charge carrier dynamics are highly dependent on the material's stoichiometry and crystalline structure. mdpi.com

The electronic structure of MoO₃ is sensitive to the oxidation state of the molybdenum cation. In its stoichiometric form, MoO₃ has a wide band gap with an empty Mo 4d band. mdpi.com However, the presence of oxygen vacancies leads to the existence of Mo⁵⁺ cations alongside Mo⁶⁺ cations, which in turn increases the material's electrical conductivity. mdpi.com The mobility of charge carriers is a key factor in its electronic applications. For instance, MoO₃ exhibits high carrier mobility, making it suitable for electron and hole transport layers in electronic devices. tandfonline.com

Mott-Schottky analysis consistently shows a positive slope for MoO₃, confirming its n-type semiconductor nature. mdpi.com The charge transfer process within the material can be enhanced by introducing oxygen vacancies and through doping, as indicated by a negative shift in the flat band potential. mdpi.com The intrinsic activation energies of conduction have been measured to be around 1.83 eV, with impurity-related activation energies at approximately 0.56 eV. aip.org

Band Gap Studies and Tunability in this compound

This compound is characterized by a wide optical band gap. Reported values for the band gap of MoO₃ vary depending on the preparation method, morphology, and crystalline phase, generally ranging from 2.8 eV to 3.8 eV. ulisboa.ptresearchgate.netavantama.comworldscientific.com For instance, different phases of MoO₃ such as α-MoO₃, β-MoO₃, and h-MoO₃ have reported band gaps in the range of 2.7 to 3.2 eV. tandfonline.com Specifically, amorphous MoO₃ films have shown a band gap of around 3.1 eV, which can decrease to 1.7 eV upon crystallization. aip.org The direct band gap energy for highly transparent films has been observed at 3.66 eV. researchgate.net

The tunability of the band gap is a significant area of research. Doping and the creation of composite materials are effective strategies for modifying the band gap. For example, doping MoO₃ with nickel has been shown to result in a band gap of 4.5 eV. researchgate.net The introduction of sulfur and the creation of oxygen vacancies can lower the band gap, with values of 2.68 eV for MoO₃₋ₓ and 2.57 eV for S-MoO₃₋ₓ being reported. mdpi.com

Furthermore, sandwiching MoO₃ with thin metal layers can also effectively tune the band gap. The insertion of lithium layers of varying thicknesses (20, 50, 100, and 200 nm) has been shown to decrease the band gap from 3.05 eV to 1.88, 1.78, 1.1, and 0.47 eV, respectively. chalcogen.ro Similarly, inserting indium sheets has been demonstrated to redshift the band gap. chalcogen.ro

Reported Band Gap Values for this compound
Material/ConditionBand Gap (eV)Reference
α, β, h-phases (nanostructures)2.7 - 3.2 tandfonline.com
Amorphous Film3.1 aip.org
Crystallized Film1.7 aip.org
Highly Transparent Film3.66 researchgate.net
Ni-doped MoO₃ NPs4.5 researchgate.net
MoO₃₋ₓ2.68 mdpi.com
S-MoO₃₋ₓ2.57 mdpi.com
MoO₃/Li (20 nm)/MoO₃1.88 chalcogen.ro
MoO₃/In (50 nm)/MoO₃2.77 chalcogen.ro

Electrochromism in this compound Films

Electrochromism is the phenomenon of reversible color change under an applied electric field, and MoO₃ is a well-known electrochromic material. lookchemmall.com The coloration process in MoO₃ is due to the intercalation of ions, which leads to the formation of molybdenum bronzes and a change in the material's optical properties.

The electrochromic effect in MoO₃ is based on the reversible intercalation and deintercalation of small cations, such as H⁺ and Li⁺, into the layered crystal structure. lookchemmall.comnorthwestern.edu This process can be represented by the general equation:

MoO₃ + xM⁺ + xe⁻ ↔ MₓMoO₃

where M⁺ is the intercalating ion. The layered orthorhombic α-phase and monoclinic β-phase of MoO₃ provide suitable channels for this ion transport. lookchemmall.com The intercalation process leads to the reduction of Mo⁶⁺ to Mo⁵⁺, resulting in the formation of colored molybdenum bronze (MₓMoO₃). chalcogen.ro The deintercalation process, which bleaches the material, involves the extraction of the ions and the oxidation of Mo⁵⁺ back to Mo⁶⁺.

The optical contrast, which is the difference in transmittance between the colored and bleached states, and the switching speed are crucial parameters for electrochromic devices. Research has focused on optimizing these properties. For instance, α-MoO₃ nanorods have demonstrated a high transmission contrast of 67% at a wavelength of 550 nm. researchgate.netmdpi.com

The structure and morphology of the MoO₃ film play a significant role. Nanostructured films, due to their larger surface area, can facilitate faster ion intercalation and deintercalation, thereby improving switching speeds. Doping MoO₃ with other oxides, such as TiO₂, has also been explored to enhance performance. spiedigitallibrary.org Furthermore, creating dielectric-metal-dielectric (DMD) structures, such as MoO₃/Ag/MoO₃, has been shown to lead to faster response times and greater optical contrast compared to conventional MoO₃ on indium tin oxide (ITO). researchgate.netmdpi.com

Electrochromic Performance of this compound-Based Films
Material/StructureOptical Contrast (%)Coloration Time (s)Bleaching Time (s)Reference
α-MoO₃ Nanorods67-- researchgate.netmdpi.com
MoO₃/Ag/MoO₃-1110.5 researchgate.net
PANI-WO₃571510 researchgate.net
3D-printed PEDOT-based47.91.60.6 researchgate.net

Cyclic stability, the ability of a device to maintain its electrochromic performance over numerous coloring and bleaching cycles, is a critical factor for practical applications. While pristine MoO₃ films can sometimes show limited stability of around 100 cycles, significant improvements have been achieved through various strategies. researchgate.net

One approach is the creation of composite materials. For example, a nanocomposite of MoO₃ with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) has demonstrated stability for over 550 cycles. researchgate.net The use of stacked MoO₃/Ag/MoO₃ structures has also led to remarkable improvements, with some devices showing long-term cycling stability of up to 3000 cycles. researchgate.net Doping with materials like TiO₂ has also been shown to improve the cyclic stability and reversibility of MoO₃ films. spiedigitallibrary.orgspiedigitallibrary.org

Optical Contrast and Switching Speed Optimization

Photochromic Properties and Hydrogen Bronzes (HₓMoO₃)

Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. MoO₃ exhibits photochromism, typically changing from transparent to blue upon UV irradiation. aip.orgaip.org

The accepted mechanism for photochromism in MoO₃ films involves the generation of electron-hole pairs upon UV irradiation. aip.orgaip.org The presence of water, either adsorbed on the surface or within the film, is crucial. aip.orgaip.org Holes react with water to produce protons (H⁺), which then react with electrons and MoO₃ to form colored hydrogen molybdenum bronze (HₓMoO₃). aip.orgaip.org The reaction can be summarized as:

MoO₃ + xH⁺ + xe⁻ → HₓMoO₃

The formation of these hydrogen bronzes is central to the photochromic effect. aip.org The extent of coloration is dependent on factors such as the film's preparation, the presence of disorder or crystallites, and the internal surface area. aip.orgaip.org Nanostructuring has been shown to enhance the photochromic response by increasing the surface area available for water adsorption. aip.org

Hydrogen molybdenum bronzes can exist in different phases with varying hydrogen content (x), which corresponds to different colors. etsu.edu For instance, H₀.₂₃₋₀.₄₀MoO₃ is blue and orthorhombic, H₀.₈₅₋₁.₀₄MoO₃ is blue and monoclinic, and H₁.₅₅₋₁.₇₂MoO₃ is red. etsu.edu These bronzes can be formed through various methods, including exposure to hydrogen plasma. optica.org The intercalation of hydrogen causes minimal crystallographic rearrangement of the Mo-O framework. optica.org

Photoluminescence Properties and Emission Bands

This compound (MoO₃) exhibits notable photoluminescence (PL) properties that are highly dependent on its crystal structure, stoichiometry, and the presence of defects or dopants. As a wide bandgap semiconductor, its luminescence is often associated with electronic transitions between the valence and conduction bands, as well as transitions involving defect states within the bandgap. inoe.rontnu.notandfonline.com

Pure, stoichiometric MoO₃ typically demonstrates emission in the violet-to-blue region of the spectrum. aip.org For instance, under 300 nm UV excitation, pure MoO₃ can show a broad emission spanning from 365 nm to 505 nm, with distinct peaks centered around 388 nm (UV), 415 nm (violet), and 455 nm (blue). aip.org A weaker emission corresponding to green light at approximately 533 nm has also been observed. aip.org When the excitation wavelength is changed to 330 nm, a strong violet emission at 420 nm becomes prominent. aip.org The emission around 415-440 nm is often attributed to the intrinsic band-to-band transitions within MoO₃. tandfonline.comaip.orgresearchgate.net

The crystal phase of MoO₃ influences its PL characteristics. The orthorhombic (α-MoO₃) and monoclinic (β-MoO₃) phases typically show a single primary emission peak around 440 nm. tandfonline.com In contrast, the metastable hexagonal (h-MoO₃) phase can exhibit two emission peaks at 440 nm and 460 nm, a phenomenon believed to be caused by a higher concentration of oxygen vacancies in its structure. tandfonline.com Research on hexagonal MoO₃ rods has identified an emission peak at 436 nm, likely corresponding to the band-to-band transition, and other peaks at 606 nm and 668 nm, which are thought to result from electron recombination involving sub-band-gap oxygen acceptor states. researchgate.net

The introduction of dopants, such as rare-earth elements, can significantly alter the PL spectra of MoO₃. When doped with Europium (Eu³⁺), MoO₃ powders exhibit intense red photoluminescence. inoe.ro The strongest emission peak for Eu-doped MoO₃ appears at 619 nm, which corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. inoe.ro This specific transition is hypersensitive and indicates that the Eu³⁺ ions occupy sites without inversion symmetry within the orthorhombic MoO₃ host lattice. inoe.ro Other weaker emission peaks for Eu-doped MoO₃ are observed at 594 nm, 655 nm, and 703 nm. inoe.ro The intensity of these emissions is dependent on the dopant concentration, with studies showing a maximum intensity at a 3 at. % Eu concentration. inoe.ro

Defects, particularly oxygen vacancies, play a crucial role in the photoluminescence of MoO₃. These vacancies can create additional energy states within the bandgap, leading to characteristic emissions. tandfonline.comscite.ai Enhanced photoluminescence has been associated with the formation of extended defects during the material's reduction. ntnu.no Emissions related to defects in α-MoO₃ have been observed in the 500–600 nm wavelength range. acs.org The presence of these defect-induced states can be probed using PL, making it a useful technique for characterizing the crystallinity and stoichiometry of MoO₃ films. scite.ai

Table 1: Photoluminescence Emission Peaks in this compound Variants

Material Variant Excitation Wavelength (nm) Emission Peak(s) (nm) Attribution / Notes Source(s)
Pure MoO₃ 300 388, 415, 455, 533 (weak) UV, Violet, Blue, and Green emissions. aip.org
Pure MoO₃ 330 420 Strong violet emission. aip.org
α-MoO₃ and β-MoO₃ Not Specified ~440 Intrinsic emission. tandfonline.com
h-MoO₃ Not Specified 440, 460 Attributed to oxygen vacancies. tandfonline.com
h-MoO₃ Rods 320 436, 606, 668 Band-to-band transition and oxygen acceptor states. researchgate.net
3 at. % Eu-doped MoO₃ 340 594, 619, 655, 703 Intra-4f shell transitions of Eu³⁺; strongest peak at 619 nm. inoe.ro

Localized Surface Plasmon Resonance (LSPR) Phenomena in Non-Stoichiometric MoO₃₋ₓ Nanosheets

Stoichiometric this compound (MoO₃) is a wide-bandgap semiconductor and does not exhibit plasmonic properties. However, when it becomes oxygen-deficient, forming non-stoichiometric this compound (MoO₃₋ₓ), it displays a prominent localized surface plasmon resonance (LSPR). nih.govchemrxiv.org This phenomenon arises from the creation of oxygen vacancies and the partial reduction of Mo⁶⁺ ions to lower oxidation states like Mo⁵⁺. nih.govchemrxiv.org This reduction process partially fills the 4d orbital of molybdenum, increasing the density of free or delocalized electrons within the crystal lattice. nih.govchemrxiv.org The collective oscillation of these conduction band electrons, when excited by incident light of a specific frequency, results in LSPR. nih.gov

The generation of MoO₃₋ₓ nanosheets and the induction of LSPR are often achieved through chemical reduction using agents like ascorbic acid or dopamine (B1211576), or through physical processes like light irradiation. nih.govacs.orgrsc.org The emergence of LSPR is visibly characterized by a distinct color change in the material, typically from white or colorless to a deep blue. nih.govchemrxiv.org Spectroscopically, this corresponds to strong absorption peaks appearing in the visible and near-infrared (NIR) regions of the spectrum. nih.govacs.org

The LSPR properties of MoO₃₋ₓ nanosheets are highly tunable. The position and intensity of the plasmon resonance peaks can be modulated by several factors:

Degree of Reduction: The concentration of oxygen vacancies (the value of 'x' in MoO₃₋ₓ) directly influences the free carrier density and, consequently, the LSPR.

Light Irradiation: Exposing MoO₃₋ₓ nanosheets to visible or solar light can enhance the LSPR effect. acs.orgresearchgate.net For example, visible light irradiation of aqueous MoO₃₋ₓ suspensions has been shown to induce new LSPR peaks at 954 nm and 1160 nm, attributed to an increase in free carrier density upon photo-excitation. acs.org

Environmental Conditions: The surrounding medium can also tune the LSPR. Research has demonstrated that by altering the pH value of a solution containing polydopamine-coated MoO₃₋ₓ nanosheets, the LSPR can be tuned across a broad range from the ultraviolet to the near-infrared (361–809 nm). rsc.org

This tunability is a key feature of MoO₃₋ₓ nanosheets. For instance, using dopamine as a reducing agent and a surface coating precursor yields highly stable MoO₃₋ₓ nanosheets. rsc.org By adjusting the pH, these nanosheets can exhibit a variety of colors, including deep blue, orange, and yellow, corresponding to different LSPR peak positions. rsc.org The LSPR phenomenon is not only a fundamental property but also enables applications in various fields. The strong, localized electromagnetic fields generated at the nanosheet surface due to LSPR can be harnessed for ultrasensitive surface-enhanced Raman scattering (SERS) analysis. rsc.org Furthermore, the enhanced light absorption, particularly in the NIR range, makes MoO₃₋ₓ a promising material for photo-thermal synergistic catalysis, such as in CO₂ conversion. kit.eduscispace.com

Table 2: Localized Surface Plasmon Resonance (LSPR) Peaks in Non-Stoichiometric MoO₃₋ₓ Nanosheets

Material / Condition LSPR Peak(s) (nm) Notes Source(s)
MoO₃₋ₓ reduced by Ascorbic Acid Peak in the NIR region The reduction process results in a color change to light blue. nih.gov
MoO₃₋ₓ Nanosheets in Water 954 and 1160 Peaks emerge and intensify upon visible light irradiation over 10 minutes. acs.org
PDA-coated MoO₃₋ₓ (reduced by Dopamine) 361 - 809 The LSPR peak is tunable across this range by altering the pH of the medium. rsc.org

Advanced Catalytic Applications and Mechanisms of Molybdenum Trioxide

Redox Characteristics and Multiple Oxidation States in Catalysis

The catalytic prowess of molybdenum trioxide is fundamentally linked to its redox capabilities and the ability of the molybdenum atom to cycle through various oxidation states. lidsen.comlidsen.com The Mo atom in MoO₃ has a d⁰ electronic configuration in its highest +6 oxidation state. However, it can be readily reduced to lower oxidation states, such as Mo⁵⁺ and Mo⁴⁺, and even metallic Mo⁰ under certain conditions. taylorandfrancis.commdpi.com This facile transition between oxidation states is a key feature that provides low-energy pathways for electron transfer during catalytic reactions. taylorandfrancis.com

The versatility of molybdenum compounds as catalysts is directly related to the presence of these different oxidation states on the solid surface. mdpi.com The interconvertibility between Mo(VI) and Mo(V) is particularly important for creating anionic vacancies at molybdenum sites, which serve as points for catalyst-substrate interaction. taylorandfrancis.com The generation of oxygen vacancies is often accompanied by the conversion of Mo⁶⁺ ions to Mo⁵⁺ or Mo⁴⁺. rsc.org This dynamic redox behavior is central to the function of MoO₃ in oxidation and dehydrogenation reactions. lidsen.comlidsen.com

The different oxidation states of molybdenum can be identified and quantified using techniques like X-ray Photoelectron Spectroscopy (XPS), which measures the binding energies of core-level electrons.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Different Molybdenum Oxidation States.

Molybdenum Oxide Oxidation State Mo 3d₅/₂ Binding Energy (eV) Mo 3d₃/₂ Binding Energy (eV)
MoO₃ Mo(VI) 232.65 - 233.1 235.85 - 236.3
Mo₂O₅ Mo(V) 231.7 234.9
MoO₂ Mo(IV) 229.1 232.3
Mo (metal) Mo(0) 227.7 230.85

Data sourced from multiple studies. mdpi.comscirp.org

Role of Oxygen Vacancies and Lattice Oxygen in Catalytic Processes (Mars-van Krevelen mechanism)

Many catalytic oxidation reactions over this compound proceed via the Mars-van Krevelen (MvK) mechanism. mdpi.comaip.org This mechanism posits that the substrate does not react directly with gaseous oxygen but with oxygen atoms from the catalyst's crystal lattice. taylorandfrancis.com The process involves two main steps:

Catalyst Reduction : The reactant (e.g., a hydrocarbon) adsorbs onto the catalyst surface and reacts with a lattice oxygen atom. This results in the oxidation of the reactant and the reduction of the catalyst, creating an oxygen vacancy and reducing the molybdenum center (e.g., Mo⁶⁺ → Mo⁵⁺/Mo⁴⁺). aip.orgmdpi.com

Catalyst Re-oxidation : The reduced catalyst is then re-oxidized by gas-phase oxygen, which fills the oxygen vacancy and restores the catalyst to its initial state. taylorandfrancis.comaip.org

The formation of oxygen vacancies is a critical step, as these sites are often the primary locations for the adsorption and activation of reactant molecules. nih.govnih.govosti.gov The creation of these vacancies can expose coordinatively unsaturated molybdenum sites (CUS) that are highly reactive. osti.gov Studies have shown that a reducing pretreatment of MoO₃, which creates a higher density of oxygen vacancies, leads to a stronger affinity for reactants and higher catalytic activity. osti.govacs.org

In some cases, such as the reverse water-gas shift (RWGS) reaction, a "reverse" Mars-van Krevelen mechanism has been proposed. rsc.orgrsc.org In this variant, a reducing agent like H₂ first creates oxygen vacancies on the MoO₃ surface, which are then filled by an oxygen-containing reactant like CO₂, leading to its reduction to CO. rsc.orgrsc.org

Selective Oxidation Reactions

This compound and its derivatives are highly regarded for their ability to selectively oxidize a wide range of organic molecules. lidsen.comresearchgate.net The selectivity of the catalyst, which is its ability to direct the reaction towards a desired product while minimizing the formation of byproducts like carbon oxides, is a key performance indicator.

One of the most significant industrial applications of molybdenum-based catalysts is the selective oxidation of methanol (B129727) to formaldehyde. lidsen.comlidsen.com The most common catalyst for this process, known as the Formox process, is a mixture of this compound and iron(III) oxide. uodiyala.edu.iqmdpi.com The active phase is generally considered to be iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃). mdpi.comuodiyala.edu.iq

Excess MoO₃ is typically included in the catalyst formulation. This excess is believed to serve multiple functions, including ensuring the stability of the catalyst by replenishing molybdenum that may be lost through volatilization at high temperatures and maintaining the active iron molybdate species. mdpi.comuodiyala.edu.iq The reaction proceeds through a redox mechanism where methanol reacts with the catalyst's surface lattice oxygen, followed by the regeneration of the surface by gas-phase oxygen. mdpi.comosti.gov The rate-limiting step is often the cleavage of a C-H bond in the adsorbed methoxy (B1213986) intermediate. osti.gov

The preparation method of the Fe₂O₃/MoO₃ catalyst has a significant impact on its activity and selectivity.

Table 2: Performance of Fe₂O₃/MoO₃ Catalysts in Methanol Oxidation.

Preparation Method Temperature (K) Methanol Conversion (%) Formaldehyde Selectivity (%)
Co-precipitation and Filtration 573 59.7 82.3
Kneading 573 ~45 ~78
Precipitation and Evaporation 573 ~35 ~75

Data adapted from a comparative study. uodiyala.edu.iq

The catalytic utility of MoO₃ extends to the selective oxidation of various other hydrocarbons and alcohols. researchgate.netosti.gov The structure and reactivity of the catalyst surface, including the coordination of different types of oxygen atoms (terminal, bridging), play a crucial role in determining the reaction pathway and product distribution. acs.orgacs.org

For instance, MoO₃-based catalysts are effective for the oxidation of other alcohols like ethanol (B145695), which can yield products such as acetaldehyde (B116499), diethyl ether, and ethylene (B1197577) depending on the reaction conditions. osti.gov In the realm of hydrocarbon oxidation, MoO₃ has been investigated for the conversion of cyclohexane (B81311) into cyclohexanone (B45756) and cyclohexanol (B46403) (also known as KA oil), which are important intermediates in the production of nylon. nih.gov

Table 3: Examples of Hydrocarbon and Alcohol Oxidation using MoO₃-based Catalysts.

Reactant Catalyst System Primary Products Reference
Ethanol Graphite-supported MoO₃ Acetaldehyde, Diethyl ether, Ethylene osti.gov
Cyclohexane MoO₃-Ag composites Cyclohexanone, Cyclohexanol nih.gov
Propane (B168953) K-MoO₃/MgAl₂O₄ Propylene (B89431), Methane (B114726) ias.ac.in
Methane MoO₃ Formaldehyde acs.org

Methanol to Formaldehyde Conversion

Dehydrogenation Processes

This compound is also a component in catalysts used for dehydrogenation reactions, particularly the oxidative dehydrogenation (ODH) of light alkanes. lidsen.commdpi.com ODH is an advantageous alternative to non-oxidative dehydrogenation as it is exothermic and not limited by thermodynamic equilibrium. ias.ac.in

In the ODH of propane to propylene, supported molybdenum oxide catalysts have shown significant activity. mdpi.comias.ac.in The reaction is believed to proceed via the Mars-van Krevelen mechanism, where the C-H bond in the alkane is activated by lattice oxygen. mdpi.com The addition of promoters, such as potassium (K), can modify the catalyst's acidity and improve the selectivity towards the desired olefin product by suppressing deep oxidation to CO and CO₂. ias.ac.in

Ammonia (B1221849) Oxidation for Nitric Acid Production

Molybdenum oxides are effective catalysts for the oxidation of ammonia, a crucial step in the industrial production of nitric acid. lidsen.comlidsen.com This process is a cornerstone of the chemical industry, providing the raw material for fertilizers and numerous other chemicals. MoO₃-based catalysts are utilized in various nitric acid manufacturing plants. lidsen.com

Additionally, MoO₃ catalysts, often supported on materials like silica (B1680970) or titania, are studied for the selective catalytic oxidation (SCO) of ammonia to molecular nitrogen (N₂). researchgate.net This reaction is important for environmental applications, such as the control of ammonia emissions. The acidity and redox properties of the MoO₃ catalyst are key factors in determining the selectivity towards N₂ over nitrogen oxides (NOₓ). researchgate.net In some routes for nitric acid production, high-purity molybdenum is used as an electrode material in the electrochemical oxidation of nitrogen-containing species. echemi.com

Olefin Metathesis

This compound (MoO₃), particularly when supported on high-surface-area materials like silica (SiO₂) and alumina (B75360) (Al₂O₃), serves as a significant heterogeneous catalyst for olefin metathesis. sciopen.comrsc.org This process, which involves the redistribution of carbon-carbon double bonds, is a cornerstone of the chemical industry for producing propylene from ethylene and butenes. sciopen.com The catalytic activity of supported MoO₃ is highly dependent on several factors, including the nature of the support, the dispersion of molybdenum species, and the activation procedure. rsc.orgsciopen.com

The active sites for olefin metathesis are not the crystalline MoO₃ itself, but rather specific molybdenum species formed on the support surface. Research has identified that highly dispersed, isolated molybdenum oxide species are the precursors to the catalytically active sites. rsc.orgresearchgate.net Upon activation, which can be achieved by treatment with olefins at elevated temperatures, these precursor species are converted into molybdenum-carbene (Mo=CHR) species, which are the true active centers for the metathesis reaction. researchgate.netnih.gov The generally accepted mechanism, first proposed by Chauvin, involves the reaction of an olefin with the metal carbene to form a metallacyclobutane intermediate. This intermediate then cleaves in a different manner to release a new olefin and regenerate a metal carbene, thus propagating the catalytic cycle. mdpi.com

A significant challenge with supported MoO₃ catalysts is that typically only a small fraction of the total molybdenum atoms (often less than 2%) are converted into active carbene sites. researchgate.netrsc.org This highlights the importance of catalyst design and activation protocols to maximize the density of active sites.

Table 1: Influence of Support on Propylene Metathesis Activity of MoOₓ Catalysts This table is for illustrative purposes and synthesizes general findings from the cited research. Specific values can vary based on detailed experimental conditions.

Support MaterialPredominant Surface MoOₓ SpeciesActivation TemperatureRelative ActivityKey Observations
Al₂O₃ Isolated dioxo and oligomeric mono-oxo species. acs.orgLow to high temperatures. sciopen.comacs.orgHigh. sciopen.comOligomeric species activate at lower temperatures. acs.org
SiO₂ Primarily isolated dioxo species. sciopen.comHigh temperatures (>400 °C). tdl.orgModerate. sciopen.comActivation leads to a significant increase in activity. tdl.org
TiO₂ Primarily oligomeric mono-oxo species. sciopen.comLow temperatures. sciopen.comLow. sciopen.comActivity is hindered by the formation of stable surface acetone (B3395972) and acetate (B1210297) species. sciopen.com
ZrO₂ Isolated dioxo and oligomeric mono-oxo species. sciopen.comLow temperatures. sciopen.comLow. sciopen.comSimilar to TiO₂, activity is retarded by the formation of blocking species. sciopen.com

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)

This compound is an n-type semiconductor that has garnered attention as a photocatalyst for the degradation of organic pollutants, such as dyes in wastewater, due to its non-toxicity, low cost, and ability to absorb visible light. tdl.orgresearchgate.net When MoO₃ is irradiated with light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺), which are the primary drivers of the photocatalytic process. mdpi.com

Reactive Oxygen Species (ROS) Generation

The photogenerated electrons and holes can migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS). These ROS are responsible for the oxidative degradation of organic pollutants. The primary ROS generated by MoO₃ photocatalysts include:

Hydroxyl radicals (•OH): These are powerful, non-selective oxidizing agents. They are primarily formed when photogenerated holes (h⁺) oxidize water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface. rsc.org

Superoxide (B77818) radical anions (•O₂⁻): These are formed when photogenerated electrons (e⁻) reduce molecular oxygen. rsc.org

Singlet oxygen (¹O₂): This can be generated through an excitonic energy transfer process. The combination of MoO₃ with certain materials can enhance the generation of singlet oxygen while inhibiting other ROS. alnoor.edu.iqbohrium.com

Studies have shown that for MoO₃ nanostructures, the photocatalytic degradation of dyes like methylene (B1212753) blue is largely governed by the action of photogenerated holes, which lead to the production of hydrogen peroxide. uh.edu Scavenger experiments have confirmed that hydroxyl radicals and superoxide radicals play a crucial role in the photodegradation process. rsc.org

Enhancement of Photocatalytic Activity via Oxygen Vacancies

The photocatalytic efficiency of MoO₃ can be significantly enhanced by introducing oxygen vacancies into its crystal lattice, creating what is often denoted as MoO₃₋ₓ. sciopen.comsciopen.com These vacancies create defect states within the bandgap of the material, which has several beneficial effects:

Enhanced Visible Light Absorption: The presence of oxygen vacancies leads to a stronger absorption of visible light, allowing the photocatalyst to utilize a larger portion of the solar spectrum. rsc.orgsciopen.com

Improved Charge Separation: Oxygen vacancies can act as trapping sites for photogenerated electrons, which promotes the separation of electron-hole pairs and reduces their recombination rate. This effective charge separation makes more charge carriers available to participate in the generation of ROS. sciopen.comrsc.orgresearchgate.net

Increased Active Sites: Oxygen vacancies can serve as active sites for the adsorption of reactant molecules, such as water and oxygen, facilitating the photocatalytic reactions. mdpi.com

Research has demonstrated that MoO₃₋ₓ nanosheets with a higher concentration of Mo⁵⁺ defect states (indicative of oxygen vacancies) exhibit vastly superior photocatalytic activity for the degradation of rhodamine B compared to commercial MoO₃. rsc.org

Stability Challenges in Aqueous Environments

Despite its promise, a significant challenge for the practical application of MoO₃ as a photocatalyst is its instability in aqueous environments. tdl.org MoO₃ can dissolve in water, particularly at higher pH values, which diminishes its long-term photocatalytic activity and reusability. tdl.orguh.edu The dissolution is influenced by the morphology and oxidative state of the MoO₃ nanostructures. uh.edu

However, some studies have shown that MoO₃ nanorods can exhibit good stability and recyclability over multiple cycles in certain conditions. researchgate.net Furthermore, creating composites, for example by coating MoO₃ with conductive polymers like polypyrrole or polyaniline, can significantly reduce material dissolution while simultaneously improving photocatalytic activity. tdl.org Supporting MoO₃ on a stable matrix, such as a reduced graphene oxide aerogel, has also been shown to improve its stability and recyclability for dye degradation. rsc.org

Electrocatalysis for Energy Conversion

This compound and its derivatives are being explored as cost-effective, earth-abundant electrocatalysts for energy conversion reactions, offering a potential alternative to expensive noble metal catalysts like platinum. researchgate.netnih.gov

Hydrogen Evolution Reaction (HER)

The electrochemical hydrogen evolution reaction (HER), the process of generating hydrogen gas from water, is a key component of water splitting for clean energy production. While bulk MoO₃ itself shows poor catalytic performance for HER due to a lack of active sites, nanostructured and modified MoO₃ materials have shown significant promise. nih.gov

The catalytic activity of MoO₃-based materials for HER is often attributed to the presence of oxygen vacancies (creating MoO₃₋ₓ) and its unique electronic structure. rsc.orgresearchgate.netresearchgate.net Oxygen-deficient 2D α-MoO₃₋ₓ nanosheets have demonstrated superior HER activity with low overpotential and excellent stability in alkaline media. rsc.orgresearchgate.net The 2D morphology, structural defects, and oxygen vacancies are believed to significantly increase the number of active sites for the reaction. researchgate.net

The HER mechanism on a catalyst surface generally proceeds via the Volmer-Heyrovsky or Volmer-Tafel pathways. The Tafel slope, derived from polarization curves, is a key parameter used to elucidate the rate-determining step of the reaction. For some MoO₃-based catalysts, the mechanism has been suggested to be a Volmer-Heyrovsky process, where electrochemical desorption is the rate-limiting step. aidic.itosti.gov

To further enhance HER performance, MoO₃ is often used in composite materials. For instance, core-shell structures with a conductive MoO₃ core and a catalytically active MoS₂ shell have been developed. In this design, the MoO₃ core facilitates efficient charge transport, while the MoS₂ shell provides active sites for hydrogen evolution. advancedenergymat.com Doping MoO₃ with other elements, such as cobalt or copper, has also been shown to optimize the electronic structure and create more active centers, thereby improving HER kinetics. osti.govmdpi.com

Table 2: Performance of Selected MoO₃-based Electrocatalysts for HER This table summarizes reported performance data for different MoO₃-based materials in the Hydrogen Evolution Reaction.

ElectrocatalystElectrolyteOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Key Features
Porous MoO₃ Alkaline~237 (vs. ~350 for commercial MoO₃)Lower than commercial MoO₃High electrochemical active surface area. researchgate.net
2D α-MoO₃₋ₓ Nanosheets 1 M KOH (Alkaline)142-Oxygen vacancies and 2D morphology enhance active sites. rsc.orgresearchgate.net
Cu-doped MoO₃ Nanosheet Alkaline10683Doping enhances conductivity and active centers. mdpi.com
Co Single-Atom on MoO₃ 0.5 M H₂SO₄ (Acidic)11298Single-atom catalyst design enhances kinetics. osti.gov
Co Single-Atom on MoO₃ 1 M KOH (Alkaline)8788Excellent performance and stability in alkaline media. osti.gov
Mo₂C/MoO₃ Nanohybrid AcidicNot specified48Core-shell structure with MoO₃ core and Mo₂C catalytic layer. aidic.it

Oxygen Evolution Reaction (OER)

This compound (MoO₃) has been investigated for its potential as an electrocatalyst in the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. The efficiency of MoO₃-based catalysts is intrinsically linked to the underlying reaction mechanism, which can follow different pathways, primarily the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). mdpi.com

The conventional AEM involves the adsorption of water molecules onto the catalyst's active sites, followed by a series of proton and electron transfer steps to form oxygen-containing intermediates (*OH, *O, and *OOH) on the metal center, which then leads to the release of O₂. mdpi.comnih.gov In this mechanism, the catalytic active sites are the metal cations on the catalyst surface. mdpi.com However, the inherent scaling relationship between the binding energies of the intermediates in the AEM pathway can limit the maximum theoretical efficiency of the electrocatalyst. rsc.org

To overcome this limitation, the Lattice Oxygen Mechanism (LOM) has been explored. The LOM proposes that oxygen atoms from the catalyst's own lattice participate directly in the OER process. mdpi.comoaepublish.com This pathway can break the scaling relations of AEM and potentially lead to lower overpotentials. mdpi.comrsc.org The involvement of lattice oxygen is believed to facilitate O-O bond formation, a critical step in oxygen evolution. oaepublish.com The ability of a catalyst to follow the LOM is often associated with the presence of oxygen vacancies and the metal-oxygen bond strength. mdpi.comoaepublish.com

Pure MoO₃ is generally not a highly active OER catalyst. researcher.life However, its catalytic performance can be significantly enhanced through strategies such as doping and forming composites. For instance, doping MoO₃ with transition metals like nickel (Ni) has been shown to improve its OER activity. Theoretical studies using density functional theory (DFT) have indicated that Ni-doping can lower the thermodynamic OER overpotential on the MoO₃ basal plane. researcher.life Experimental results have corroborated these findings, demonstrating that Ni-doped MoO₃ requires a lower overpotential to achieve a specific current density compared to its undoped counterpart. researcher.lifeacs.org This enhancement is attributed to the modification of the electronic structure and potentially increased stability under alkaline conditions. researcher.life

Furthermore, combining MoO₃ with other metal oxides to form heterostructures is another effective approach. Composites such as CoOₓ-MoO₃ and FeOₓ-MoO₃ have shown improved OER performance. mdpi.com The interface between the different oxide phases can provide a high surface area and facilitate charge transfer, which are beneficial for the catalytic reaction. mdpi.com In some cases, the introduction of MoO₃ can induce a shift in the reaction mechanism from the AEM to the more efficient LOM. For example, doping cobalt oxide (Co₃O₄) with molybdenum has been found to create oxygen vacancies, which in turn promotes the LOM pathway for the OER. rsc.org Similarly, doping MoO₃ with 3d transition metals can also initiate the LOM, thereby bypassing the theoretical overpotential limitations of the AEM. rsc.org

Table 1: Research Findings on this compound-Based OER Electrocatalysts

Catalyst Material Electrolyte Overpotential (mV) @ 10 mA/cm² Overpotential (mV) @ 100 mA/cm² Tafel Slope (mV/dec) Reference
Pure MoO₃ Alkaline 400 - 98.3 researcher.lifeacs.org
Ni-doped MoO₃ Alkaline 340 560 74.8 researcher.lifeacs.org
CoOₓ-MoO₃ Alkaline 310 - - mdpi.com
FeOₓ-MoO₃ Alkaline 350 Lower than CoOₓ-MoO₃ - mdpi.com
Li-ion incorporated MoO₃ Aqueous KOH 460 - - acs.org
Fe-NiCoP-MoO₃ - - 293 (at 50 mA/cm²) - acs.org

This compound as a Catalyst Support Material

This compound is not only used as a catalyst itself but also serves as a versatile support material for other active catalytic phases. nih.gov The properties of the supported catalyst are significantly influenced by the interaction between the active species and the MoO₃ support, as well as the nature of the MoO₃ itself.

One of the key applications where MoO₃ acts as a support or a component of the support is in hydrodesulfurization (HDS) catalysts. imoa.info In a typical Co-Mo or Ni-Mo HDS catalyst, molybdenum oxide is supported on a high-surface-area material like γ-alumina. imoa.infoimoa.info The molybdenum oxide is then sulfided to form MoS₂, which is the active phase for the desulfurization reaction. imoa.info The interaction between molybdenum oxide and the alumina support is crucial for the dispersion and ultimate morphology of the MoS₂ slabs. doi.org At low MoO₃ loadings on alumina, a monolayer of highly dispersed molybdenum species is formed. doi.orgmdpi.com As the loading increases, multilayer structures and eventually crystalline MoO₃ or aluminum molybdate (Al₂(MoO₄)₃) can form. doi.orgmdpi.com The formation of these different species affects the reducibility and the catalytic performance. doi.org

Molybdenum oxide can also be supported on carbon-based materials. mpg.de Carbon supports offer advantages such as chemical stability and high thermal conductivity. mpg.de For instance, MoO₃ supported on activated carbon has been used in the hydrodesulfurization of thiophene. researchgate.net The catalytic activity was found to increase with MoO₃ loading up to a certain point, corresponding to the formation of a highly dispersed monolayer. researchgate.net Beyond this loading, a less active multilayer form of MoO₃ was observed. researchgate.net The use of carbon nanofibers as a support for MoO₃ in the selective oxidation of propene has also been investigated. mpg.de The structure of the supported MoO₃ was found to be similar to hexagonal MoO₃, which transformed into a structure resembling α-MoO₃ under reaction conditions. mpg.de This transformation was accompanied by an increase in catalytic activity. mpg.de

The nature of the support can also influence the acidic properties of the supported MoO₃ catalyst. For example, when supported on zirconia (ZrO₂), the catalytic activity for reactions like the ammoxidation of toluene (B28343) is dependent on the MoO₃ surface coverage. researchgate.net The interaction with zirconia can lead to different molybdenum species, which in turn affects the catalyst's performance. researchgate.net In some cases, a bifunctional character can be imparted to the catalyst. For instance, partially reduced this compound supported on titania (TiO₂) can exhibit both metallic and acidic properties, making it active for hydrogenation reactions. scirp.org

Furthermore, MoO₃ can be used as a support for noble metal catalysts. The addition of even small amounts of MoO₃ to noble metal catalysts like Rh, Pt, and Pd has been shown to improve their activity for NO reduction. wiley-vch.de The MoO₃ is thought to facilitate the reaction by providing sites for the formation of dinitrosyl species, which may be a key step in the reduction process. wiley-vch.de The interaction between the noble metal and the MoO₃ support can lead to enhanced catalytic performance through various mechanisms, including charge transfer and the creation of specific active sites at the interface. aip.org

Table 2: Properties of this compound as a Catalyst Support

Support Material Active Phase/Application Key Findings Reference
γ-Alumina Co-MoS₂ / Hydrodesulfurization MoO₃ dispersion depends on loading, forming monolayers, multilayers, or Al₂(MoO₄)₃. doi.orgmdpi.com
Activated Carbon MoS₂ / Hydrodesulfurization Catalytic activity correlates with highly dispersed monolayer of MoO₃. researchgate.net
Carbon Nanofibers MoO₃ / Propene Oxidation Supported hexagonal MoO₃ transforms to more active α-MoO₃-like structure under reaction conditions. mpg.de
Zirconia MoO₃ / Toluene Ammoxidation Catalytic activity is dependent on the surface coverage of MoO₃ on the support. researchgate.net
Titania Partially reduced MoO₃ / Hydrogenation Creates a bifunctional catalyst with both metallic and acidic sites. scirp.org
Noble Metals (Rh, Pt, Pd) MoO₃ / NO Reduction Enhances the NO reduction activity of noble metal catalysts. wiley-vch.de

Research on Advanced Sensing Technologies Utilizing Molybdenum Trioxide

Gas Sensing Mechanisms of Molybdenum Trioxide

The ability of this compound to detect gases is rooted in the modulation of its electrical properties upon interaction with gas molecules. This interaction triggers changes in the material's conductivity, which can be precisely measured. The sensing performance is influenced by factors such as the type of gas (oxidizing or reducing), operating temperature, and the specific morphology of the MoO₃ nanostructures used. mdpi.comresearchgate.net

When a target gas is introduced, it reacts with these adsorbed oxygen ions. frontiersin.org

Reducing gases (e.g., H₂S, NH₃, CO) react with the surface oxygen ions, releasing the trapped electrons back into the conduction band of the MoO₃. This narrows the depletion layer, increases the electron concentration, and thus decreases the sensor's resistance. mdpi.comijaent.org

Oxidizing gases (e.g., NO₂, O₃) can directly adsorb on the sensor surface and capture more electrons from the conduction band. This widens the depletion layer, further reducing the electron concentration and leading to an increase in the sensor's resistance. mdpi.comijaent.orgmdpi.com

The magnitude of this resistance change is proportional to the concentration of the target gas, forming the basis of the sensing signal. The electrical conductance of non-stoichiometric MoO₃₋ₓ is noted to be higher than that of stoichiometric MoO₃ due to better charge carrier mobility linked to the presence of lower-valent Mo ions, which is a key aspect of its sensing principle. mdpi.comnih.gov

The gas sensing mechanism in this compound is considered to be distinct from that of other common n-type semiconductors like tin dioxide (SnO₂) or zinc oxide (ZnO). mdpi.comresearchgate.net While the traditional surface-chemisorbed oxygen mechanism (as described above) plays a role, a lattice oxygen reaction mechanism is also proposed to be significant for MoO₃, largely due to its unique layered crystalline structure. mdpi.comresearchgate.netijaent.org

Surface-Chemisorbed Oxygen Mechanism: This is the conventional model for most metal oxide sensors. The sensing response is governed by the reactions of target gases with oxygen species (O₂⁻, O⁻, O²⁻) adsorbed on the material's surface. frontiersin.orgmdpi.com The concentration of these species, and therefore the sensor's baseline resistance, is dependent on the operating temperature. mdpi.com

Lattice Oxygen Reaction Mechanism: This mechanism suggests that the oxygen atoms within the MoO₃ crystal lattice itself participate directly in the redox reactions with the target gas molecules. mdpi.comijaent.org This is particularly relevant for reducing gases. The reaction involves the partial reduction of Mo⁶⁺ ions to Mo⁵⁺ ions as lattice oxygen is consumed, creating oxygen vacancies. mdpi.comnih.gov This process releases free electrons, causing a decrease in resistance. The ease of rearrangement of the polyhedral [MoO₆] units in its layered structure facilitates the removal and replenishment of this lattice oxygen. mdpi.com The presence of oxygen vacancies and the resulting increase in surface-adsorbed oxygen species are crucial for enhancing sensing performance. sciopen.com

Research has quantified the relative amounts of different oxygen species in MoO₃, providing insight into these mechanisms. The content of lattice oxygen (Oₗ), oxygen vacancies (Oᵥ), and chemisorbed oxygen (O꜀) can be analyzed to understand their respective contributions to the sensing process. mdpi.com

Relative Content of Oxygen Species in MoO₃ and MoO₃/rGO Composites. mdpi.com
SampleLattice Oxygen (Oₗ) %Oxygen Vacancies (Oᵥ) %Chemisorbed Oxygen (O꜀) %
MoO₃70.320.39.4
MoO₃/rGO67.222.110.7

The core of MoO₃'s sensing capability is the modulation of its charge carrier concentration upon gas exposure. mdpi.comresearchgate.net As an n-type semiconductor, its conductivity (σ) is directly proportional to the density of free electrons (n) and their mobility (μ), as described by the formula σ = neμ.

When an oxidizing gas like nitrogen dioxide (NO₂) is introduced, the NO₂ molecules attract electrons from the MoO₃ conduction band. mdpi.com This interaction can be represented as: NO₂ (gas) + e⁻ → NO₂⁻ (adsorbed)

This trapping of electrons decreases 'n', the concentration of free charge carriers, leading to an increase in the sensor's resistance. mdpi.comnih.gov

Conversely, when a reducing gas like hydrogen sulfide (B99878) (H₂S) interacts with the sensor, it reacts with the pre-adsorbed oxygen ions on the surface. nih.gov A possible reaction is: H₂S (gas) + 3O⁻ (adsorbed) → H₂O (gas) + SO₂ (gas) + 3e⁻

This reaction releases electrons (e⁻) back into the conduction band of the MoO₃, thereby increasing 'n'. nih.govijaent.org This increase in charge carrier concentration results in a decrease in the sensor's resistance. The change in resistance is the measured signal that correlates to the gas concentration. The creation of oxygen vacancies can also introduce more electrons into the conduction band, enhancing conductivity. acs.org

Lattice Oxygen Reaction vs. Surface-Chemisorbed Oxygen Mechanism

Detection of Oxidizing and Reducing Gases

This compound has demonstrated significant potential for detecting a wide array of both oxidizing and reducing gases, which are often environmental pollutants or industrial hazards. mdpi.comresearchgate.netproquest.com Its selectivity can be tuned by controlling the sensor's operating temperature, taking advantage of the different temperatures at which various gases react with the MoO₃ surface. rsc.orgrsc.org

This compound is recognized as a promising material for the detection of hydrogen sulfide, a toxic and corrosive gas with a characteristic "rotten-egg" smell. researchgate.netrsc.org MoO₃-based sensors exhibit high sensitivity and selectivity towards H₂S, often at specific operating temperatures. rsc.orgrsc.orgcapes.gov.br The strong chemical affinity between the acidic MoO₃ and H₂S contributes to this high reactivity. rsc.orgrsc.org The sensing mechanism is generally attributed to the reaction of H₂S with surface or lattice oxygen, which increases the electron concentration in the n-type MoO₃, leading to a drop in resistance. nih.govresearchgate.net

Research has produced various MoO₃ nanostructures to optimize H₂S detection, with findings summarized in the table below.

Performance of this compound-Based Sensors for Hydrogen Sulfide (H₂S) Detection
Sensor MaterialOperating Temp. (°C)Concentration (ppm)ResponseReference
MoO₃ Nanopaper2505Response Ratio = 49 rsc.orgrsc.org
α-MoO₃ Nanorods1802 - 100Good Linearity researchgate.net
MoO₃ NanoparticlesNot Specified20~10x higher than commercial MoO₃ powder researchgate.netproquest.com
MoO₃-decorated rGO16050Clear Response capes.gov.br

Nitrogen oxides, primarily nitrogen dioxide (NO₂) and nitric oxide (NO), are significant air pollutants. MoO₃-based sensors have shown high sensitivity for detecting these oxidizing gases. worldscientific.comnih.gov When exposed to NO₂, an oxidizing gas, the resistance of the n-type MoO₃ sensor increases as electrons are withdrawn from the conduction band. mdpi.comresearchgate.net The nonstoichiometry of MoO₃, specifically the presence of Mo⁵⁺ ions and oxygen vacancies, is believed to be crucial for its intrinsic sensing performance towards NO₂. worldscientific.com In some heterostructures, such as MoS₂@MoO₃, an interesting p-type-like response (decrease in resistance) has been observed, attributed to charge transfer at the material interface. mdpi.comnih.gov

The performance of MoO₃ sensors for NOx detection has been detailed in several studies, with some key findings presented below.

Performance of this compound-Based Sensors for Nitrogen Oxides (NO₂, NO) Detection
Sensor MaterialTarget GasOperating Temp. (°C)Concentration (ppm)ResponseResponse/Recovery TimeReference
Sprayed MoO₃ NanobeltsNO₂200100Max Response = 30.5%20s / 160s nih.gov
α-MoO₃ NanorodsNO₂Not Specified40High SensitivityNot Specified mdpi.comworldscientific.com
Sintered MoO₃NO₂200-500100Good SensitivityNot Specified researchgate.net
Sintered MoO₃NO200-500250Good SensitivityNot Specified researchgate.net
Amorphous MoO₃-x FilmNO200Low flow rate (20 sccm)High Sensitivity~2 minutes researchgate.net

Water/Humidity Sensing

This compound is an effective material for fabricating humidity sensors that can operate at room temperature. nih.gov Different nanostructures of MoO₃ have been explored to optimize performance. For instance, α-MoO₃ nanorods synthesized via a sol-gel method showed an excellent response time of 40 seconds and a very fast recovery time of 5 seconds at room temperature across a relative humidity (RH) range of 10-97%. aip.org Another study on α-MoO₃ nanorods produced by a hydrothermal method also reported fast response and recovery times over a humidity range of 11-97% RH. tandfonline.com

Thin film-based sensors have also shown great promise. Highly transparent (85% in the visible region) α-MoO₃ thin films exhibited very short response and recovery times of 0.97 seconds and 12.11 seconds, respectively. rsc.org These films also showed high sensitivity and good linearity over a wide RH range of 11% to 95%. rsc.org Thin films of α-MoO₃ produced by hot wire-CVD demonstrated a maximum humidity sensitivity of ~6957% with a response time of ~66 seconds and a recovery time of ~5 seconds. epa.gov Furthermore, pure MoO₃ thin films annealed at 600°C showed a high sensitivity of 24.8025 MΩ/%RH at room temperature. researchgate.net

Table 6: Performance of this compound-Based Water/Humidity Sensors

Sensing Material Operating Temperature RH Range Response Time Recovery Time Key Feature Reference
α-MoO₃ Nanorods Room Temp. 10-97% 40 s 5 s Fast recovery aip.org
α-MoO₃ Thin Film Room Temp. 11-95% 0.97 s 12.11 s Highly transparent rsc.org
α-MoO₃ Thin Film (HW-CVD) Room Temp. Not Specified ~66 s ~5 s High sensitivity (~6957%) epa.gov

Glucose Sensing

This compound has emerged as a valuable material for non-enzymatic electrochemical glucose sensors, offering advantages in stability and cost-effectiveness over traditional enzyme-based sensors. researchgate.netacs.orgmdpi.com The sensing mechanism relies on the electrocatalytic oxidation of glucose on the MoO₃ surface.

Various MoO₃-based nanocomposites have been developed to enhance sensing performance. A composite of MoO₃ and carbon (MoO₃/C), coupled with glucose oxidase, was used for colorimetric glucose sensing, achieving a low detection limit of 10 μM. researchgate.net Heterostructures of oxygen vacancy-enriched MoO₃ nanobelts and MXene nanosheets have been designed for highly sensitive non-enzymatic glucose detection, with a wide detection range from 0.002 to 9 mM. acs.org Another approach involves decorating honeycomb-shaped carbon nanotube (CNT) arrays with MoO₃. aip.org This three-dimensional electrode structure demonstrated a very high sensitivity of 17.4 μA/μM·cm² in the low concentration range of 20–100 μM. aip.org Furthermore, MoO₃₋ₓ quantum dots have also shown good sensitivity in glucose detection applications. rsc.org

Table 7: Performance of this compound-Based Glucose Sensors

Sensing Material Detection Method Detection Range Sensitivity / Limit of Detection Key Feature Reference
MoO₃/C with Glucose Oxidase Colorimetric 0.02–6.0 mM 10 μM (LOD) Enzymatic-colorimetric hybrid researchgate.net
MoO₃₋ₓ/MXene Heterostructure Non-enzymatic Electrochemical 0.002–9 mM Not Specified Wide detection range acs.org
MoO₃/CNT array Non-enzymatic Electrochemical 20 μM–7 mM 17.4 μA/μM·cm² (at 20-100 μM) High sensitivity aip.org

Influence of Nanostructure Morphology on Gas Sensing Performance

The morphology of this compound nanostructures plays a crucial role in determining their gas sensing capabilities. rsc.orgrsc.org The performance of a gas sensor is significantly influenced by factors such as the specific surface area, crystal structure, and the presence of defects, all of which are closely tied to the nanostructure's shape and size. frontiersin.orgresearchgate.net Various morphologies, from one-dimensional (1D) to three-dimensional (3D) structures, have been synthesized to optimize gas sensing performance. rsc.orgrsc.org

One-dimensional nanostructures like nanoribbons, nanobelts, nanowires, and nanorods have been extensively studied. frontiersin.orgrsc.org For instance, α-MoO₃ nanoribbons synthesized via a hydrothermal method have demonstrated exceptional sensitivity to ammonia (B1221849) (NH₃), with a detection limit as low as 280 parts per trillion (ppt). acs.orgresearchgate.net This high sensitivity is attributed to the high surface-to-volume ratio and the unique electronic properties of the nanoribbons. sci-hub.se Similarly, MoO₃ nanofibers have shown enhanced ethanol (B145695) detection compared to nanowires, a phenomenon ascribed to their larger specific surface area and greater number of surface defects. frontiersin.org Porous MoO₃ nanosheets, created by calcining MoS₂ nanosheets, have exhibited high response and fast response/recovery times for xylene detection, thanks to their unique porous structure and large specific surface area. bohrium.com

The presence of oxygen vacancies in the MoO₃ structure is another critical factor. MoO₃ microsheets with a high concentration of oxygen vacancies have shown superior sensing properties. frontiersin.org These vacancies act as active sites for gas adsorption, thereby enhancing the sensor's response. acs.org The unique layered structure of α-MoO₃ facilitates the formation of pentavalent Mo⁵⁺ ions, which have a strong affinity for oxygen, further increasing the adsorption of analyte gas molecules and leading to an enhanced sensor response. rsc.orgresearchgate.net

Interactive Data Table: Gas Sensing Performance of Different MoO₃ Nanostructures

NanostructureTarget GasKey Performance MetricsReference
α-MoO₃ NanoribbonsAmmonia (NH₃)Sensitivity: 0.72 at 50 ppb, Response Time: 21 s, Detection Limit: 280 ppt acs.orgresearchgate.net
MoO₃ NanofibersEthanolEnhanced detection performance compared to nanowires frontiersin.org
Porous MoO₃ NanosheetsXyleneLow Detection Limit: 0.1 ppm, Fast Response/Recovery: 7.1 s/6.8 s bohrium.com
α-MoO₃ NanorodsTriethylamineRemarkable selectivity and rapid adsorption/desorption frontiersin.org
Cr-doped MoO₃ NanorodsVolatile Organic CompoundsEnhanced sensitivity due to increased oxygen vacancies frontiersin.org

Theoretical Modeling of Gas Adsorption and Sensing Response

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the fundamental mechanisms of gas adsorption and the sensing response of this compound. acs.orgsci-hub.se These computational methods provide insights into the electronic structure of MoO₃ and how it is altered upon interaction with gas molecules, which is crucial for designing more effective gas sensors. sci-hub.se

DFT simulations have been employed to investigate the adsorption energetics and electronic band structure modifications of MoO₃ upon exposure to various gases. acs.org For example, in the case of ammonia sensing with α-MoO₃ nanoribbons, DFT calculations revealed that the enhanced sensitivity is due to a significant modification of the band structure upon the adsorption of NH₃ molecules at oxygen vacancy sites. acs.orgresearchgate.net The calculations showed that while NH₃ adsorption on a perfect MoO₃ surface is weak, it becomes much stronger at an oxygen vacancy, leading to a more pronounced change in conductivity. sci-hub.se

Furthermore, theoretical studies have explored the effects of doping on the gas sensing properties of MoO₃. DFT calculations have shown that doping MoO₃ with certain metals can enhance its sensitivity towards specific gases. For instance, a DFT study on Fe-doped MoO₃ monolayers demonstrated that the doped material exhibits significantly improved hydrogen sensing performance. bohrium.com The study indicated that oxygen molecules preferentially chemisorb onto the Fe dopant, which then facilitates a strong interaction with hydrogen molecules. bohrium.com Similarly, computational screening of various metal dopants for NH₃ sensing predicted that Sn-doped MoO₃ would have both a lower oxygen vacancy formation energy and stronger NH₃ adsorption energy, a prediction that was subsequently verified experimentally. sci-hub.se

DFT calculations have also been used to study the adsorption of other molecules, such as dimethyl methylphosphonate (B1257008) (DMMP), a chemical warfare agent simulant. These studies have shown that adsorption is enhanced by the presence of oxygen vacancies and surface hydroxyl groups. escholarship.org The models help in understanding the reaction mechanisms at the atomic level, for instance, by calculating the energy barriers for different reaction steps. researchgate.netresearchgate.net

Biosensing Applications of this compound

In addition to gas sensing, this compound nanomaterials are emerging as promising candidates for various biosensing applications. researchgate.netcambridge.org Their high surface area, electrochemical activity, and biocompatibility make them suitable for the development of sensitive and selective biosensors. cambridge.orgnih.gov

One significant area of application is in the detection of cancer biomarkers. Nanostructured MoO₃ has been utilized to create label-free biosensing platforms for breast cancer detection. cambridge.org For example, a biosensor based on 1D nMoO₃ nanorods demonstrated high sensitivity and a wide linear detection range for the human epidermal growth factor receptor-2 (HER-2). cambridge.org The enhanced performance was attributed to the mesoporous nature and high electrocatalytic activity of the MoO₃ nanorods, which provide a large surface area for immobilizing biomolecules. cambridge.org Another study reported an immunosensing platform using a nanohybrid of MoO₃ and amino-functionalized multi-walled carbon nanotubes (NH₂-MWCNTs) for detecting HER-2, which showed significantly enhanced electrochemical performance. nanoient.org

This compound has also been investigated for glucose monitoring. researchgate.net A non-enzymatic sensor based on a MoO₃/C composite was developed for the sensitive measurement of hydrogen peroxide, a byproduct of the glucose oxidase-catalyzed reaction. researchgate.net When coupled with glucose oxidase, this system enabled the colorimetric detection of glucose with a low detection limit. researchgate.net Another approach involved using polyvinylpyrrolidone (B124986) (PVP) modified α-MoO₃ nanomaterials for an enzyme-free glucose sensor, which exhibited good selectivity and a low limit of detection. nih.gov

Furthermore, MoO₃-based materials have been explored for the detection of other biomolecules. A biosensor using a MoS₂/MoO₃ nanohybrid was developed for the electrochemical detection of xanthine (B1682287), an important biomarker for food quality. acs.org The unique heterostructure of the nanohybrid provided ample defect sites for xanthine adsorption and facilitated efficient electron transfer, leading to a rapid and sensitive response. acs.org Two-dimensional α-MoO₃ nanoflakes have also been integrated into field-effect transistor (FET) based biosensing platforms for detecting proteins like bovine serum albumin (BSA). acs.org

Interactive Data Table: Biosensing Applications of this compound

ApplicationMoO₃ Nanostructure/CompositeTarget AnalyteKey Performance MetricsReference
Breast Cancer Detection1D nMoO₃ NanorodsHER-2Sensitivity: 0.904 µA mL/ng/cm², Detection Limit: 2.47 ng/mL cambridge.org
Breast Cancer DetectionMoO₃/NH₂-MWCNT NanohybridHER-2Sensitivity: ~26 µA ng⁻¹ cm⁻² per decade nanoient.org
Glucose SensingMoO₃/C Composite with Glucose OxidaseGlucoseDetection Limit: 10 µM researchgate.net
Glucose SensingPVP-modified α-MoO₃GlucoseDetection Limit: 0.022 µM nih.gov
Xanthine DetectionMoS₂/MoO₃ NanohybridXanthineDetection Limit: ~64 nM, Response Time: 10 s acs.org
Protein Detection2D α-MoO₃ Nanoflakes (FET-based)Bovine Serum Albumin (BSA)Response Time: < 10 s acs.org

Electrochemical Energy Storage Applications of Molybdenum Trioxide

Supercapacitor Electrode Materials

Molybdenum trioxide is a promising pseudocapacitive material, capable of storing charge through fast and reversible faradaic reactions at the electrode-electrolyte interface. mdpi.com This behavior leads to a higher specific capacitance compared to traditional electric double-layer capacitors. mdpi.com

Specific Capacitance and Electrochemical Performance

The specific capacitance of this compound electrodes is highly dependent on their morphology, crystal structure, and the electrolyte used. Research has shown that nanostructured MoO₃, such as nanorods, nanosheets, and nanobelts, exhibits enhanced electrochemical performance due to a larger surface area and improved ion diffusion kinetics. mdpi.commdpi.comresearchgate.net

For instance, α-MoO₃ nanobelts have demonstrated a remarkable specific capacitance of up to 3206 F/g at a current density of 1 A/g. researchgate.net In another study, MoO₃ nanorods achieved a specific capacitance of 244.35 F/g at a current density of 0.5 A/g. mdpi.com Composites of MoO₃ with conductive materials like graphene oxide (GO) or polymers have also shown significant improvements in specific capacitance. A MoO₃/polypyrrole (PPy)/reduced graphene oxide (rGO) composite electrode exhibited a high specific capacity of 412.3 F/g at a current density of 0.5 A/g. acs.org Similarly, a hexagonal MoO₃/graphene oxide (h-MoO₃/GO) composite showed a specific capacitance of 134 F/g at a current density of 3 mA/cm². mrs-k.or.krmrs-k.or.kr

The electrochemical performance of MoO₃ is also influenced by synthesis parameters. For example, MoO₃ prepared at a hydrothermal temperature of 180 °C exhibited the best electrochemical performance, with a specific capacitance of 200.54 F/g at 1 A/g. mdpi.com

Specific Capacitance of Various this compound-Based Electrodes
MaterialSpecific Capacitance (F/g)Current DensityReference
α-MoO₃ nanobelts32061 A/g researchgate.net
MoO₃ nanorods244.350.5 A/g mdpi.com
MoO₃/PPy/rGO composite412.30.5 A/g acs.org
h-MoO₃/GO composite1343 mA/cm² mrs-k.or.krmrs-k.or.kr
α-MoO₃ (hydrothermal at 180°C)200.541 A/g mdpi.com
MoO₃-x microplates41020 A/g mdpi.com

Energy Density and Power Density Characteristics

The energy density and power density are crucial metrics for evaluating the performance of supercapacitors. This compound-based supercapacitors have demonstrated promising values for both. An asymmetric supercapacitor using MoO₃ nanorods as the negative electrode and activated carbon (AC) as the positive electrode delivered an energy density of 8.28 Wh/kg at a power density of 382.15 W/kg. mdpi.com

Composites of MoO₃ also show enhanced energy and power densities. A reduced-graphene oxide/molybdenum oxide/polyaniline ternary composite reached an energy density of 76.8 Wh/kg at a power density of 276.3 W/kg in a H₂SO₄ electrolyte. rsc.org A symmetric supercapacitor based on a MoO₃/PPy/rGO composite showed an energy density of 19.8 Wh/kg at a power density of 301 W/kg. acs.org Furthermore, MoO₃ nanoplates used as an anode material for aqueous supercapacitors delivered a high energy density of 45 Wh/kg at 450 W/kg. rsc.org

Energy and Power Density of this compound-Based Supercapacitors
Electrode MaterialEnergy Density (Wh/kg)Power Density (W/kg)Reference
MoO₃ nanorods // AC8.28382.15 mdpi.com
rGO/MoO₃/PANI composite76.8276.3 rsc.org
MoO₃/PPy/rGO composite19.8301 acs.org
MoO₃ nanoplates45450 rsc.org
α-MoO₃ nanobelt1112500 researchgate.net
h-MoO₃/GO composite26.8560 mrs-k.or.krmrs-k.or.kr

Cycling Stability and Retention

Long-term cycling stability is a critical factor for the practical application of supercapacitors. This compound-based electrodes have shown varied but promising results in this regard. An asymmetric supercapacitor with MoO₃ nanorods exhibited a remarkable capacity retention rate of 109.2% after 5000 charge-discharge cycles. mdpi.com Two-dimensional β-MoO₃@C nanosheets displayed an ultra-long lifespan with a 94% retention ratio after 50,000 cycles. rsc.org

Composites often exhibit improved cycling stability. A MoO₃/PPy/rGO composite retained 85.1% of its initial specific capacitance after 6000 cycles. acs.org Similarly, α-MoO₃ nanobelts showed a cycling stability of about 99.95% after 3000 cycles. researchgate.net However, some materials show lower retention, such as a h-MoO₃/GO composite which had a capacitive retention of 76% after 1,000 cycles. mrs-k.or.kr The poor electrochemical stability of pure MoO₃ in some aqueous electrolytes can be a limiting factor, but the introduction of other oxides, like tantalum oxide, has been shown to drastically improve cycling stability to 100% retention after 10,000 cycles. arxiv.org

Ion Intercalation Mechanisms (H⁺, Li⁺, Na⁺)

The pseudocapacitive behavior of this compound arises from the intercalation and deintercalation of cations from the electrolyte into its layered structure. polimi.itresearchgate.net This process involves reversible redox reactions of the molybdenum ions. The most commonly studied intercalating ions are protons (H⁺), lithium ions (Li⁺), and sodium ions (Na⁺). polimi.itacs.org

Charge Transfer Resistance Optimization

Charge transfer resistance (Rct) is a key parameter that affects the rate performance of a supercapacitor. mdpi.com A lower Rct facilitates faster charge and discharge processes. The porous and nanostructured morphology of MoO₃ electrodes can provide a larger accessible surface area and shorter diffusion pathways for electrolyte ions, thus reducing Rct. dhu.edu.cn

Incorporating conductive materials into MoO₃ is a common strategy to optimize charge transfer resistance. For example, a composite of hexagonal MoO₃ and graphene oxide (h-MoO₃/GO) exhibited a lower charge transfer resistance (1.9 Ω/cm²) compared to pure h-MoO₃ (2.5 Ω/cm²). mrs-k.or.krmrs-k.or.kr This reduction in resistance is attributed to the high conductivity of graphene oxide, which creates an efficient conductive network for rapid ion and electron transfer. mrs-k.or.krmrs-k.or.kr Similarly, the presence of a carbon layer on MoO₃ nanosheets increases the electrical conductivity and facilitates better access for electrolyte ions. rsc.org

Lithium-Ion Battery Cathode Material Research

This compound has been extensively investigated as a cathode material for lithium-ion batteries (LIBs) due to its high theoretical capacity of approximately 279 mAh/g (for the insertion of one Li⁺ ion per MoO₃ unit) and its layered structure that facilitates lithium ion intercalation and deintercalation. researchgate.netresearchgate.net The orthorhombic α-MoO₃ is the most studied polymorph for this application. researchgate.net

Research has focused on nanostructuring MoO₃ to improve its electrochemical performance. For instance, α-MoO₃ nanobelts have demonstrated an initial discharge capacity of 176 mAh/g at a high current density of 5000 mA/g, with a capacity retention of 115 mAh/g after 50 cycles. researchgate.net Composites of MoO₃ with conductive materials like carbon nanotubes (CNTs) have also shown enhanced performance. An α-MoO₃/CNTs composite exhibited a reversible capacity of 270 mAh/g after 250 cycles. researchgate.net

Coating MoO₃ onto other cathode materials is another strategy to enhance their properties. For example, coating LiNi₀.₅Co₀.₂Mn₀.₃O₂ with 3 wt.% MoO₃ improved the capacity retention to 90.9% after 100 cycles, compared to 82.8% for the pristine material. capes.gov.br This improvement is attributed to the coating layer diminishing side reactions between the cathode and the electrolyte. capes.gov.br

Despite its promise, MoO₃ cathodes face challenges such as capacity decay due to the dissolution of molybdenum in some electrolytes and irreversible ion insertion during the first cycle. researchgate.net

Electrochemical Performance of this compound-Based Cathodes in Lithium-Ion Batteries
MaterialDischarge Capacity (mAh/g)Cycle LifeCurrent DensityReference
α-MoO₃ nanobelts176 (initial), 115 (after 50 cycles)50 cycles5000 mA/g researchgate.net
α-MoO₃/N-CNTs composite250 (reversible)-30 mA/g researchgate.net
α-MoO₃/CNTs composite270 (reversible)250 cycles- researchgate.net
3 wt.% MoO₃ coated LiNi₀.₅Co₀.₂Mn₀.₃O₂-90.9% retention after 100 cycles- capes.gov.br

Hybrid MoO₃-Based Electrodes

Hybrid electrodes based on MoO₃ are typically formed by integrating it with materials known for high conductivity, strong structural support, and the ability to facilitate ion diffusion. nsf.gov Commonly used materials for this purpose include carbonaceous substances like graphene and carbon nanotubes (CNTs), conductive polymers, and other metal oxides. researchgate.netoatext.comacs.orgacs.org These composite materials frequently demonstrate superior specific capacitance or capacity, better rate capability, and more stable cycling performance when compared to electrodes made from pure MoO₃. scispace.com

The design and synthesis methods of these hybrid materials are pivotal in achieving the desired enhancements in performance. nsf.gov A variety of techniques are employed, such as in-situ polymerization, hydrothermal or solvothermal methods, and straightforward physical mixing followed by heat treatment. acs.org The morphology and microstructure of the resulting hybrid material, for instance, the even distribution of MoO₃ nanoparticles on a conductive framework, are critical in defining the electrode's electrochemical behavior. By engineering an optimal interface between MoO₃ and the secondary material, it is possible to create electrodes with enhanced pathways for both electron and ion transport, which leads to substantial improvements in energy storage capabilities.

Synergies in Hybrid Systems

The enhanced performance of hybrid MoO₃ electrodes stems from the synergistic interplay between this compound and the incorporated materials.

MoO₃-Carbon Composites: Carbon-based materials like graphene and carbon nanotubes are frequently used to create hybrid MoO₃ electrodes. oatext.com Graphene, with its two-dimensional structure and high conductivity, provides an excellent conductive network that facilitates rapid electron transport. When MoO₃ is anchored onto graphene sheets, it prevents the restacking of the graphene layers and, in return, the graphene provides structural stability to the MoO₃, mitigating volume changes during cycling. cnr.it For example, a MoO₃/graphene composite with a 1:1 weight ratio has demonstrated a high lithium storage capacity of 967 mAh g⁻¹ at a current density of 500 mA g⁻¹ and maintained a capacity of 574 mAhg⁻¹ after 100 cycles. scispace.com Similarly, hexagonal MoO₃-graphene oxide composites have delivered a specific capacity of 789 mAh g⁻¹ after 100 cycles at a high current density of 1000 mA g⁻¹. cnr.it Carbon nanotubes (CNTs) offer a one-dimensional conductive pathway and a high surface area, improving both conductivity and ion accessibility. researchgate.net MoO₃/CNT composites have shown excellent supercapacitor performance, with one study reporting a specific capacitance as high as 2150 F g⁻¹ when using an Arabic gum binder. researchgate.netresearchgate.net

MoO₃-Conducting Polymer Composites: Conducting polymers such as polyaniline (PANI) and polypyrrole (PPy) offer good conductivity and mechanical flexibility. acs.orgacs.org When combined with MoO₃, they can form a conductive coating on the oxide particles, which enhances charge transfer and accommodates volume expansion. rsc.orgcore.ac.uk A core-shell architecture of PANI on hexagonal MoO₃ hollow nanorods resulted in an improved pseudocapacitive performance of 270 F/g at 1 A/g, which was significantly higher than either pristine h-MoO₃ (126 F/g) or PANI alone (180 F/g). acs.org A three-dimensionally interconnected MoO₃/PPy/reduced graphene oxide composite has also been synthesized, showing a high specific capacitance of 412.3 F g⁻¹ at a current density of 0.5 A g⁻¹. researchgate.net

MoO₃-Metal Oxide Composites: Combining MoO₃ with other metal oxides can create heterostructures with unique properties. acs.orgacs.orgresearchgate.net These hybrid systems can leverage the different voltage windows of the constituent oxides and create synergistic effects at the interface, which enhances charge transfer kinetics. For instance, a novel 3D nanoporous nickel molybdate-molybdenum trioxide (NiMoO₄/MoO₃) composite exhibited a high specific capacitance of approximately 720 F·g⁻¹ and maintained stability over 1000 cycles. acs.org An α-MnO₂/h-MoO₃ hybrid material achieved a maximum specific capacitance of 412 F/g at a current density of 1 A/g and delivered an energy density of 50 Wh kg⁻¹ with a power density of 1 KW kg⁻¹. acs.org A nanocomposite of this compound-niobium pentoxide (MoO₃-Nb₂O₅) demonstrated a high specific capacitance of 1213 F/g at a 10 mV/s scan rate and 853 F/g at a current density of 1 A/g. researchgate.net

Research Findings and Performance Data

The following tables summarize the electrochemical performance of various hybrid MoO₃-based electrodes as reported in recent research, highlighting the significant improvements achieved through hybridization.

Table 1: Performance of MoO₃-Carbon Hybrid Electrodes

Hybrid MaterialApplicationElectrolyteSpecific Capacity/CapacitanceCurrent DensityCycling StabilityReference
h-MoO₃-Graphene OxideLi-ion Battery-789 mAh g⁻¹1000 mA g⁻¹After 100 cycles cnr.it
h-MoO₃-GrapheneLi-ion Battery-665 mAh g⁻¹2000 mA g⁻¹- cnr.it
MoO₃/Graphene (1:1 ratio)Li-ion Battery-967 mAh g⁻¹ (initial)500 mA g⁻¹574 mAh g⁻¹ after 100 cycles scispace.com
MoO₃/CNT/Arabic GumSupercapacitor2.0 M KOH2150 F g⁻¹1 A g⁻¹- researchgate.net
MoO₃/g-CNSupercapacitor2 M KOH693.56 F g⁻¹10 mV s⁻¹ (scan rate)- colab.ws

Table 2: Performance of MoO₃-Polymer and MoO₃-Metal Oxide Hybrid Electrodes

Hybrid MaterialApplicationElectrolyteSpecific Capacity/CapacitanceCurrent DensityCycling StabilityReference
PANI@h-MoO₃Supercapacitor-270 F g⁻¹1 A g⁻¹Enhanced stability acs.org
MoO₃/PPy/rGOSupercapacitor-412.3 F g⁻¹0.5 A g⁻¹85.1% retention after 6000 cycles researchgate.net
NiMoO₄/MoO₃Supercapacitor-~720 F g⁻¹-Stable over 1000 cycles acs.org
α-MnO₂/h-MoO₃Supercapacitor-412 F g⁻¹1 A g⁻¹- acs.org
MoO₃-Nb₂O₅Supercapacitor-853 F g⁻¹1 A g⁻¹93.3% retention after 3000 cycles researchgate.net

Surface Chemistry and Interfacial Phenomena in Molybdenum Trioxide Systems

Adsorption Characteristics of Molecules on Molybdenum Trioxide Surfaces

The ability of this compound to adsorb various molecules onto its surface is fundamental to its catalytic and sensing applications. This adsorption is highly dependent on the nature of the adsorbing molecule and the state of the MoO₃ surface, particularly the presence of defects like oxygen vacancies.

The interaction between water and this compound surfaces is significantly influenced by the surface stoichiometry. On a perfect, stoichiometric α-MoO₃(010) surface, the interaction with water molecules is weak, characterized by low adsorption energies in the range of a few hundred meV. researchgate.netacs.org This is because the fully coordinated surface offers limited sites for strong chemical bonding. acs.org

However, the presence of oxygen vacancies dramatically alters this behavior. These vacancies, which are unsaturated molybdenum sites, act as preferential locations for water adsorption. researchgate.netacs.org Theoretical calculations have shown that water molecules can occupy these vacancy sites, leading to strong adsorption. researchgate.netacs.org The dissociation of water is thermodynamically favored at these oxygen vacancies, where a water molecule can break apart to form hydroxyl groups. researchgate.netacs.orgresearchgate.net Specifically, one proton can be transferred to a neighboring surface oxygen atom, while the remaining hydroxyl group binds at the vacancy site. escholarship.org In contrast, on hydroxylated surfaces, water tends to adsorb molecularly. researchgate.netacs.org Experimental studies using ambient pressure X-ray photoelectron spectroscopy have confirmed that while stoichiometric MoO₃ surfaces are hydrophobic, the introduction of defects via sputtering increases surface hydroxyl groups, which in turn slightly enhances the adsorption of molecular water. acs.org

The binding energy of a water molecule is significantly increased when it adsorbs at an oxygen vacancy site. rsc.org Density Functional Theory (DFT) calculations show the binding energy can be as high as -0.75 eV at a vacancy, which is more than double the energy on a perfect lattice site. rsc.org This enhanced adsorption is accompanied by a reversal in the direction of electron transfer compared to adsorption on a perfect site. rsc.org

The adsorption of small oxygenated organic molecules, which are common intermediates in biomass conversion, is also critically dependent on the surface state of MoO₃. acs.org Pretreatments of the MoO₃ catalyst—whether in oxidative, inert, or reducing environments—control the surface oxidation state and the concentration of active sites. acs.orgresearchgate.net

Inert and reducing pretreatments are effective at creating oxygen vacancies on the MoO₃ surface. acs.org These vacancies function as the primary active sites for the adsorption of molecules like ethanol (B145695) and acetaldehyde (B116499). acs.orgosti.gov DFT calculations reveal a stark difference in adsorption energies: on an oxidized, stoichiometric MoO₃ surface (O-MoO₃), ethanol and acetaldehyde are weakly physisorbed with adsorption energies around -0.20 eV. osti.gov In contrast, on a reduced surface with oxygen vacancies, these molecules chemisorb strongly, with binding energies becoming substantially more exergonic (less than -0.75 eV). osti.gov This strong interaction occurs as the alcohol or aldehyde group directly engages with the oxygen vacancy site. osti.gov

Experimental results corroborate these theoretical findings. Reduced MoO₃ surfaces exhibit a much higher affinity for carbonyl-containing molecules. acs.org For instance, temperature-programmed desorption (TPD) studies show that on a reduced MoO₃ surface (R-MoOx), ethanol desorbs at 183 °C, and its oxidation product, acetaldehyde, forms at 230 °C. osti.gov Conversely, catalysts pretreated in an oxidative environment are essentially inactive towards the chemisorption and subsequent reaction of acetaldehyde. acs.org Exposing the catalyst to an alcohol like methanol (B129727) can also induce a partial reduction of the surface, similar to an inert pretreatment. acs.org

This compound is a key component in catalysts for the partial oxidation of methane (B114726). aip.orgnih.govaip.org The activation of the robust C-H bond in methane is often the rate-limiting step in its conversion. aip.org Research indicates that the surface of α-MoO₃, particularly when it is partially reduced, plays a crucial role in this process. aip.orgnih.gov

The activation of methane on MoO₃ is generally understood through the Mars-van Krevelen mechanism. In this model, methane reacts with lattice oxygen on the catalyst surface, leading to the formation of an oxygen vacancy and a reduced molybdenum center. aip.orgaip.org DFT studies based on the SCAN functional have shown that surface reduction of the α-MoO₃(010) surface preferentially occurs by releasing terminal oxygen atoms, which exposes these reduced Mo centers. aip.orgnih.govaip.org

These reduced α-MoO₃(010) surfaces are shown to promote methane activation both kinetically and thermodynamically. aip.orgnih.gov The presence of an oxygen vacancy and the associated reduced Mo active site work in synergy with the surface lattice oxygen to lower the activation barrier for breaking the first C-H bond. aip.orgnih.gov This synergy facilitates the initial, crucial step of methane conversion. aip.orgnih.gov The formation of methyl radicals (•CH₃) has been identified as a key step in methane oxidation over metal oxide catalysts like MoO₃. acs.org

Table 1: Adsorption Energies of Various Molecules on MoO₃ Surfaces
AdsorbateSurface ConditionAdsorption Energy (eV)Adsorption Type
Water (H₂O)Stoichiometric (010)Weak (few hundred meV) researchgate.netacs.orgPhysisorption acs.org
Water (H₂O)With Oxygen Vacancy-0.75 rsc.orgChemisorption/Dissociation researchgate.netacs.org
EthanolOxidized (O-MoO₃)~ -0.20 osti.govPhysisorption osti.gov
EthanolReduced (with Vacancy)< -0.75 osti.govChemisorption osti.gov
AcetaldehydeOxidized (O-MoO₃)~ -0.20 osti.govPhysisorption osti.gov
AcetaldehydeReduced (with Vacancy)< -0.75 osti.govChemisorption osti.gov

Small Oxygenate Adsorption (e.g., Ethanol, Acetaldehyde, Crotonaldehyde)

Surface Oxidation State Control and Reactivity

The reactivity of a this compound surface is intrinsically linked to the oxidation state of the molybdenum atoms at the surface. acs.orgresearchgate.net By controlling the surface oxidation state, one can tune the catalytic and chemical properties of the material. Different pretreatments can be employed to achieve this control. acs.org For example, annealing MoO₃ films at 400–500 °C can suppress oxygen deficiency at the surface, leading to a composition close to the stoichiometric Mo⁶⁺ state. researchgate.net Conversely, inert or reducing pretreatments create oxygen-deficient surfaces with a higher density of reduced Mo⁵⁺ and even Mo⁴⁺ species. acs.orgmpg.de

The presence of these reduced states is crucial for catalytic reactions. For instance, in the hydrodeoxygenation (HDO) of anisole, operando spectroscopy revealed that the MoO₃ catalyst cycles between Mo⁵⁺ and Mo⁶⁺ oxidation states during the reaction. mpg.de This dynamic interplay is strong evidence that Mo⁵⁺ sites are the active centers for HDO under these conditions. mpg.de Similarly, in the oxidation of methanol to formaldehyde, the Mo⁶⁺ state is vital for the selective reaction, and if the MoO₃ material is run under anaerobic conditions, it behaves more like MoO₂, due to the presence of Mo⁴⁺ in the surface layers. researchgate.net

The controlled oxidation of a Mo(110) metal surface can be used to create model systems to study how different oxygen coordination sites affect reactivity. acs.org This approach allows for the use of surface-sensitive spectroscopies to identify reaction intermediates and link observed behaviors, such as reaction pathways and desorption temperatures, to specific catalytic binding sites. wiley-vch.de

Role of Oxygen Vacancies as Active Sites for Adsorption and Reaction

Oxygen vacancies are widely recognized as the primary active sites on the this compound surface for a multitude of chemical processes. researchgate.netacs.orgnih.gov These vacancies are defects where a lattice oxygen atom is missing, exposing undercoordinated molybdenum atoms. aip.orgnih.gov This exposure of reduced Mo centers creates Lewis acid sites that can enhance the adsorption of various molecules. escholarship.orgresearchgate.net

The creation of oxygen vacancies can be achieved through methods like inert or reducing pretreatments, or through interaction with a reducing agent like an alcoholic solvent. acs.org The presence of these vacancies is critical for promoting the adsorption and subsequent reaction of molecules including water, oxygenates, and methane precursors. researchgate.netescholarship.orgacs.orgnih.gov For example, the adsorption of dimethyl methylphosphonate (B1257008) (DMMP) is significantly enhanced by the presence of oxygen vacancies and surface hydroxyl groups. escholarship.org

In catalytic cycles, such as the Mars-van Krevelen mechanism for hydrocarbon oxidation, oxygen vacancies are formed when a reactant molecule is oxidized by a surface lattice oxygen atom. aip.orgaip.org These vacancies are then replenished by gaseous oxidants, completing the catalytic cycle. aip.orgaip.org DFT calculations have shown that the presence of an oxygen vacancy on the MoO₃ surface can significantly lower the energy barriers for decomposition reactions of adsorbed molecules. nih.gov The vacancy not only promotes these reactions but also acts as the reaction center for redox processes, leading to the reduction of Mo and the oxidation of adsorbates. nih.gov The introduction of oxygen vacancies triggers an intermediate state in the bandgap of MoO₃, which reduces neighboring Mo atoms and significantly alters gas adsorption behavior. rsc.org

Interfacial Charge Transfer in Heterostructures

When this compound forms an interface with another material, creating a heterostructure, charge transfer phenomena at this interface can dominate the electronic properties of the system. This is particularly relevant in modern electronic and optoelectronic devices. MoO₃ is widely used as an anode buffer layer in organic electronics due to its exceptionally high work function, which facilitates hole injection and extraction via interfacial charge transfer. arxiv.org

In heterostructures with 2D materials like graphene, direct charge transfer can occur. aip.org In epitaxially grown α-MoO₃/graphene heterostructures, a significant charge transfer from graphene to α-MoO₃ has been observed, resulting in a heavily p-doped graphene layer with a Fermi energy of 0.6 eV. aip.org This effect is attributed to the pristine interface preserved in this growth method, which is absent in mechanically assembled structures. aip.org

The nature of the band alignment at the heterojunction is critical. For instance, a broken-gap (Type-III) alignment, where the conduction band minimum of one material is below the valence band maximum of the other, can lead to spontaneous charge transfer. arxiv.org This principle is used in surface transfer doping, where MoO₃ acts as a solid p-type dopant for other materials. arxiv.org

In other systems, such as MoO₃₋ₓ/graphdiyne oxide (GDYO) non-van der Waals heterostructures, chemical bond bridging at the interface can accelerate electron transfer between the materials. nih.gov This enhanced charge transfer, combined with a high density of defective surface structures, facilitates the chemisorption of molecules and can lead to significant enhancements in applications like Surface-enhanced Raman Scattering (SERS). nih.gov Similarly, in MoS₂/TiO₂ heterostructures, interfacial charge transfer is influenced by crystal facets and defects like oxygen vacancies, which can be engineered to improve photocatalytic hydrogen evolution. nih.gov

Table 2: Chemical Compounds Mentioned
Compound NameChemical Formula
This compoundMoO₃
Molybdenum DioxideMoO₂
WaterH₂O
EthanolC₂H₅OH
AcetaldehydeCH₃CHO
CrotonaldehydeCH₃CH=CHCHO
MethaneCH₄
MethanolCH₃OH
FormaldehydeCH₂O
AnisoleC₇H₈O
Dimethyl methylphosphonateC₃H₉O₃P
GrapheneC
Molybdenum DisulfideMoS₂
Titanium DioxideTiO₂

Hybrid and Composite Materials Based on Molybdenum Trioxide

Molybdenum Trioxide/Metal Oxide Heterostructures (p-type and n-type)

This compound (MoO₃), an n-type semiconductor, can form heterostructures with both p-type and n-type metal oxides, leading to enhanced functionalities for various applications, particularly in gas sensing and solar cells. rsc.orgrsc.org The formation of these heterojunctions creates depletion layers and potential barriers at the interface, which can significantly influence charge carrier separation and transport, thereby improving device performance.

The creation of heterostructures by combining MoO₃ with other metal oxides like zinc oxide (ZnO) and tin dioxide (SnO₂) has been explored. ntu.edu.sg For instance, ZnO@MoO₃ core/shell nanostructures have been synthesized using an electrodeposition route, where the thickness of the MoO₃ layer can be controlled by adjusting the deposition time. ntu.edu.sg Similarly, SnO₂@MoO₃ nanowires have been prepared through a hydrothermal method followed by a solvothermal reaction. ntu.edu.sg

In the context of solar cells, MoO₃ has gained attention as a hole extraction layer, serving as a p-type contact on n-type silicon (n-Si) to create dopant-free heterojunction solar cells. researchgate.net The high work function of MoO₃ (around 6.9 eV) and its large bandgap (approximately 3 eV) make it beneficial as a hole transport layer with high transparency. researchgate.net Thermally evaporated MoO₃ films have demonstrated high transmittance and a low absorption coefficient compared to traditional p-type amorphous silicon layers. researchgate.net Solar cells fabricated with a MoO₃/crystalline silicon (c-Si) heterojunction have achieved power conversion efficiencies of 20%. researchgate.net

The table below summarizes key findings for MoO₃/Metal Oxide heterostructures:

HeterostructureSynthesis MethodKey FindingApplication
ZnO@MoO₃ ElectrodepositionControllable MoO₃ layer thickness. ntu.edu.sgNot Specified
SnO₂@MoO₃ Hydrothermal & SolvothermalFormation of nanowire heterostructures. ntu.edu.sgNot Specified
MoO₃/n-Si Thermal EvaporationPower conversion efficiency of 20%. researchgate.netSolar Cells

Noble Metal Decoration of this compound

Decorating the surface of this compound with noble metal nanoparticles, such as platinum (Pt), palladium (Pd), gold (Au), and silver (Ag), is a widely employed strategy to enhance its catalytic and sensing properties. rsc.orgnih.gov This enhancement is primarily attributed to two mechanisms: chemical sensitization and electronic sensitization. semanticscholar.org

In chemical sensitization, noble metals act as catalysts, lowering the activation energy for the adsorption of gas molecules on the MoO₃ surface. semanticscholar.org For example, oxygen molecules preferentially adsorb on the noble metal nanoparticles, dissociate into ionic oxygen species (O⁻), and then spill over to the MoO₃ surface, increasing the number of reactive sites for target gases. nih.gov Electronic sensitization involves the transfer of electrons between the noble metal and MoO₃, which alters the resistance of the composite material and enhances the sensor's response.

Research has shown that Pt-decorated MoO₃ nanowires, fabricated via an impregnation-calcination method, exhibit significantly higher electrocatalytic activity and stability for methanol (B129727) oxidation compared to Pt on a carbon support (Pt/C). nih.gov This improved performance is linked to the availability of more active catalytic sites and the creation of microchannels for reactant diffusion within the three-dimensional structure. nih.gov Similarly, the decoration of MoO₃ with bimetallic nanoparticles is considered an effective strategy to further boost gas sensing performance by modifying the electronic structure and geometric configuration of the catalyst. nih.gov

The table below presents research findings on noble metal-decorated MoO₃:

Noble MetalMoO₃ MorphologySynthesis MethodEnhanced PropertyApplication
Platinum (Pt) NanowiresImpregnation-CalcinationElectrocatalytic activity for methanol oxidation. nih.govFuel Cells
Gold (Au) NanobeltsNot SpecifiedSensitivity and selectivity towards 1-butylamine. nih.govGas Sensing
Palladium (Pd) Not SpecifiedNot SpecifiedSpecific enhancement for H₂ gas detection. nih.govGas Sensing

This compound/2D Material Composites (e.g., Graphene Oxide, Molybdenum Disulfide)

Composites of this compound with two-dimensional (2D) materials like graphene, graphene oxide (GO), and molybdenum disulfide (MoS₂) have shown significant promise in various applications, including energy storage and electronics. lidsen.comucm.es These 2D materials offer high electrical conductivity and large surface areas, which can address the limitations of pure MoO₃, such as its low conductivity. mdpi.com

For instance, hexagonal this compound (h-MoO₃) composites with graphene and graphene oxide have been synthesized and demonstrated excellent performance as anodes in lithium-ion batteries (LIBs). ucm.es The 2D materials in these composites create a conductive network that facilitates the efficient diffusion of both electrons and lithium ions, while also enhancing the structural stability of the electrode during cycling. ucm.es Specifically, h-MoO₃-GO electrodes have delivered a remarkable specific capacity of 789 mAh g⁻¹ after 100 cycles at a high current density. ucm.es

The combination of MoO₃ with MoS₂ to form 2D-3D heterostructures has also been explored for applications in transistors. lidsen.com In these structures, MoO₃ acts as an n-type semiconductor with a wide band gap, which can enhance the conductive and insulating properties of the transistor. lidsen.com Furthermore, composites of reduced graphene oxide (rGO) and MoO₃ have been synthesized and shown to have improved nonlinear optical properties. aip.org

The table below details research findings on MoO₃/2D material composites:

2D MaterialMoO₃ PhaseSynthesis MethodKey FindingApplication
Graphene Oxide (GO) h-MoO₃Soft Chemistry RouteSpecific capacity of 789 mAh g⁻¹ after 100 cycles. ucm.esLithium-Ion Batteries
Graphene h-MoO₃Soft Chemistry RouteExcellent stability at very high current densities. ucm.esLithium-Ion Batteries
Molybdenum Disulfide (MoS₂) Not SpecifiedNot SpecifiedEnhanced conductive and insulating properties. lidsen.comTransistors
Reduced Graphene Oxide (rGO) Not SpecifiedPrecipitation MethodBetter optical power limiting properties. aip.orgNonlinear Optics

Polymer Coatings for Enhanced Functionality (e.g., Polypyrrole, Polyaniline)

Coating this compound with conducting polymers such as polypyrrole (PPy) and polyaniline (PANI) is an effective strategy to improve its electrochemical performance and stability. ntu.edu.sgmdpi.com These polymer coatings create a conductive matrix that enhances the electrical conductivity of MoO₃ and can also act as a protective layer, preventing the dissolution of the material during electrochemical processes. researchgate.netrsc.org

Nanocomposites of α-MoO₃ nanobelts coated with PPy have been fabricated through in situ polymerization. researchgate.netrsc.org The PPy coating was found to effectively improve the conductivity of the MoO₃ nanobelts and inhibit the dissolution of molybdenum ions during cycling, leading to better rate capability and excellent cycling performance in supercapacitors. researchgate.netrsc.org Similarly, MoO₃/PANI composites have been synthesized via chemical oxidative polymerization. researchgate.netrsc.org These composites have shown enhanced performance in applications such as the removal of organic dyes from water. researchgate.netrsc.org

In some cases, a three-component composite is created by incorporating another material, such as reduced graphene oxide (rGO). A three-dimensionally interconnected MoO₃/PPy/rGO composite has been synthesized, exhibiting a high specific capacity and good cycling stability due to the unique structure and synergistic effects between the components. acs.org

The table below summarizes research on polymer-coated MoO₃:

PolymerMoO₃ MorphologySynthesis MethodKey FindingApplication
Polypyrrole (PPy) α-MoO₃ NanobeltsIn Situ PolymerizationImproved conductivity and inhibited dissolution. researchgate.netrsc.orgSupercapacitors
Polyaniline (PANI) Not SpecifiedChemical Oxidative PolymerizationEnhanced adsorption capacity for organic dyes. researchgate.netrsc.orgWastewater Treatment
Polypyrrole (PPy) / Reduced Graphene Oxide (rGO) Not SpecifiedThree-step methodHigh specific capacity of 412.3 F g⁻¹ at 0.5 A g⁻¹. acs.orgSupercapacitors
Polyaniline (PANI) NanoparticlesSolvothermal & ElectrodepositionHigh reversible capacity of 212.4 mA h g⁻¹ at 1 A g⁻¹. rsc.orgZinc-Ion Batteries

Doping of this compound Frameworks with Other Metal Ions

Doping the this compound framework with other metal ions is a powerful technique to tailor its structural, electronic, and optical properties. azooptics.commdpi.com Introducing different metallic or non-metallic elements can effectively tune the bandgap of MoO₃, thereby enhancing its performance in various applications. mdpi.com

First-principles calculations have been used to study the effects of various dopants. acs.org These studies indicate that elements like Rhenium (Re) and Technetium (Tc) on a molybdenum site, and halogens like Fluorine (F), Chlorine (Cl), and Bromine (Br) on an oxygen site, act as shallow donors, potentially increasing the n-type conductivity. acs.org Conversely, dopants such as Iron (Fe), Ruthenium (Ru), and Osmium (Os) are predicted to be amphoteric, meaning they can compensate for n-type doping. acs.org

Experimental studies have demonstrated the effects of doping with elements like Chromium (Cr). azooptics.com Doping MoO₃ microrods with Cr³⁺ ions was found to significantly alter the microstructure, including lattice parameters and crystallite size. azooptics.com This doping also led to a decrease in the optical band gap energy, from 2.98 eV for pure MoO₃ to 2.71 eV for 6 wt% Cr-doped MoO₃. azooptics.com The introduction of dopants can also create oxygen vacancies, which further influences the material's properties. azooptics.com Doping with alkali metals like Lithium (Li), Sodium (Na), and Potassium (K) can lead to the formation of molybdenum bronzes (MeₓMoO₃), which exhibit electrochromic properties. lidsen.comnih.gov

The table below highlights the effects of doping MoO₃ with different metal ions:

Dopant IonEffect on MoO₃Observation/Finding
Chromium (Cr³⁺) Structural & OpticalDecreased optical band gap from 2.98 eV to 2.71 eV. azooptics.com
Iron (Fe) ElectronicPredicted to be an amphoteric dopant. acs.org
Rhenium (Re) ElectronicPredicted to be an attractive n-type dopant. acs.org
Alkali Metals (Li, Na, K) Electronic & OpticalFormation of electrochromic molybdenum bronzes. lidsen.comnih.gov

Future Research Directions and Emerging Applications of Molybdenum Trioxide

Addressing Current Limitations and Enhancing Performance Metrics

Despite its promising characteristics, the widespread application of molybdenum trioxide is hindered by certain limitations, primarily its poor inherent electrical conductivity and slow electrochemical kinetic processes. nih.gov Researchers are actively exploring several strategies to overcome these challenges and enhance the performance of MoO₃-based materials.

Key strategies to improve the performance of this compound include:

Functional and Surface Modifications: Altering the surface chemistry of MoO₃ can significantly improve its properties. mdpi.com

Morphological and Sizing Adjustments: Controlling the crystal growth to expose different crystal planes can enhance performance. mdpi.com

Doping: Introducing other elements into the MoO₃ structure can effectively decrease the chemisorption activation energy. mdpi.com

Loading Noble Metals: The addition of noble metals can act as catalytic activity centers. mdpi.com

Composite Synthesis: Combining MoO₃ with other materials, such as polymers or perovskites, can create hybrid materials with enhanced properties for applications like flexible electronics and solar cells. materialsciencejournal.org

Oxygen Vacancy Insertion: Creating oxygen vacancies is a precise method to control doping levels and can significantly alter the electronic and optical properties, even inducing a transition from semiconducting to metallic behavior. mdpi.com

Exploration of Novel this compound Nanostructures and Morphologies

The advancement of synthetic techniques has enabled the exploration of a wide variety of novel this compound nanostructures and morphologies. rsc.org These nanostructures often exhibit properties that are significantly different from their bulk counterparts, opening up new avenues for applications. lidsen.com

Researchers have successfully synthesized various MoO₃ nanostructures, including:

One-dimensional (1D) nanostructures such as nanowires, nanorods, and nanobelts. lidsen.comtandfonline.com

Two-dimensional (2D) materials like nanosheets. mdpi.com

Three-dimensional (3D) hierarchical structures. rsc.org

The synthesis method plays a crucial role in determining the final morphology and properties of the nanostructures. Common synthesis techniques include:

Hydrothermal Synthesis: This method uses water as a solvent at high temperatures and pressures to produce various nanostructures, including nanoparticles, nanorods, and nanosheets. samaterials.comresearchgate.nettandfonline.com

Solvothermal Synthesis: Similar to the hydrothermal method, but uses organic solvents instead of water. samaterials.com

Spray Pyrolysis: This technique has been used to create phase-pure α-MoO₃. researchgate.net

Solution Combustion Synthesis: A method where molybdenum salts are mixed with a fuel-oxidizer and burned at high temperatures. samaterials.com

Electrospinning: This technique has been used to create hybrid ZnO:MoO₃ nanostructures. mdpi.com

Table 1: Synthesis Methods and Resulting MoO₃ Nanostructures
Synthesis MethodResulting NanostructureKey Features/AdvantagesReference
HydrothermalNanoparticles, Nanorods, Nanobelts, NanosheetsSimple, low-cost, allows for control over morphology. samaterials.comresearchgate.nettandfonline.com
SolvothermalNanoparticlesUses organic solvents, high-temperature environment. samaterials.com
Spray PyrolysisPhase-pure α-MoO₃Allows for phase transformation by varying temperature. researchgate.net
Solution CombustionNanoparticlesHigh-temperature synthesis with fuel-oxidizer mixture. samaterials.com
ElectrospinningHybrid ZnO:MoO₃ NanostructuresCreates composite nanostructures with tailored properties. mdpi.com

Integration of this compound into Advanced Sensing and Energy Devices

This compound's unique properties make it a promising material for a variety of advanced sensing and energy devices. lidsen.comlidsen.com

Sensing Applications: MoO₃ has been extensively investigated for its use in gas sensors due to its sensitivity to a wide range of gases. mdpi.com It can detect gases such as hydrogen sulfide (B99878), nitrogen dioxide, ammonia (B1221849), carbon monoxide, and various volatile organic compounds (VOCs). mdpi.comlidsen.com The sensing mechanism is often attributed to changes in electrical conductivity upon exposure to the target gas. lidsen.com MoO₃ nanostructures, with their high surface-to-volume ratio, are particularly well-suited for gas sensing applications. tandfonline.com For instance, sensors based on MoO₃ nanosheets have shown higher sensitivity and faster response times compared to other morphologies. researchgate.net

Energy Applications: In the energy sector, MoO₃ is being explored for its potential in:

Batteries: Its layered structure makes it an excellent candidate for anode materials in lithium-ion batteries. lidsen.com It has also been investigated as a cathode material for aqueous zinc-ion batteries, demonstrating ultrahigh capacity. nih.gov

Supercapacitors: MoO₃ nanostructures, such as nanobelts, have shown high specific capacitance and good cycle stability, making them promising electrode materials for supercapacitors. mdpi.com

Solar Cells: MoO₃ is used as a hole transport layer in organic solar cells, enhancing their efficiency and stability. lidsen.comaemdeposition.com

Hydrogen Production: MoO₃ is utilized as a catalyst for electrocatalytic hydrogen evolution, a key process in producing clean hydrogen fuel. transparencymarketresearch.commdpi.com

Scale-Up and Industrial Translation Challenges for this compound-Based Technologies

Despite the promising lab-scale results, the industrial translation of MoO₃-based technologies faces several challenges. A key hurdle is the difficulty in securing high-grade raw materials, which can lead to production bottlenecks. globalgrowthinsights.com Stringent environmental regulations surrounding the extraction and processing of molybdenum also pose a significant challenge for large-scale production. globalgrowthinsights.com

Furthermore, while various methods exist for synthesizing MoO₃ nanostructures, scaling these processes up for industrial production while maintaining consistent quality and performance remains a significant obstacle. researchgate.netsci-hub.se Overcoming these challenges will require further research into cost-effective and environmentally friendly synthesis and processing methods.

Environmental Remediation Applications Beyond Photocatalysis (e.g., Adsorption)

Beyond its well-known photocatalytic applications for degrading pollutants, this compound is also being investigated for other environmental remediation strategies, such as adsorption. lidsen.com Its high surface area and tunable surface chemistry make it a promising adsorbent for removing various pollutants from water and air. Research in this area is focused on developing MoO₃-based materials with enhanced adsorption capacity and selectivity for specific contaminants.

Development of Flexible Electronics and Wearable Devices with this compound

The unique properties of this compound make it an attractive material for the development of flexible electronics and wearable devices. lidsen.com Its flexibility allows it to withstand bending and stretching without significant loss of performance, a crucial requirement for wearable applications. aemdeposition.com Additionally, its high thermal stability ensures reliable operation in various environmental conditions. aemdeposition.com Researchers are exploring the use of MoO₃ in flexible displays, smart windows, and adaptive camouflage. materialsciencejournal.org The integration of MoO₃ with polymers to form composites is a key strategy for developing these next-generation flexible devices. materialsciencejournal.orgmdpi.com

Biomedical Applications (e.g., Drug Administration, Imaging, Theranostics)

This compound nanoparticles are showing great promise in the biomedical field due to their biocompatibility and unique properties. lidsen.comlidsen.com

Emerging biomedical applications include:

Drug Delivery: The high surface area and ease of functionalization of MoO₃ nanoparticles make them excellent candidates for targeted drug delivery systems. lidsen.com

Bioimaging: MoO₃ nanoparticles have been investigated as contrast agents for X-ray and Computed Tomography (CT) imaging. lidsen.com Hybrid nanostructures of MoO₃ have demonstrated potential for intracellular imaging. acs.orgnih.gov

Theranostics: This field combines therapy and diagnostics. MoO₃-based nanostructures are being developed for photothermal therapy, where they can absorb near-infrared light and generate heat to kill cancer cells. nih.gov These nanostructures can also serve as imaging agents, allowing for simultaneous diagnosis and treatment of tumors. nih.govacs.org MoO₃ can also be engineered to respond to the tumor microenvironment, enhancing the precision of cancer treatment. tandfonline.com

Table 2: Emerging Biomedical Applications of this compound
ApplicationKey Properties of MoO₃Research FindingsReference
Drug DeliveryHigh surface area, biocompatibility, ease of functionalization.Can be functionalized to carry therapeutic agents to specific targets. lidsen.comlidsen.com
BioimagingPotential as a contrast agent for X-ray and CT imaging.Hybrid MoO₃ nanostructures show promise for intracellular imaging. lidsen.comacs.orgnih.govfigshare.com
TheranosticsPhotothermal properties, can be engineered to be responsive to the tumor microenvironment.MoO₃-x nanostructures exhibit strong near-infrared absorption and high photothermal conversion efficiency for tumor ablation. Can also serve as a contrast agent for CT and thermal imaging. nih.govacs.org
Antioxidant/Radical ScavengingAbility to resolve oxidative stress.MoO₃-Methylene Blue hybrid nanoparticles have shown significant radical scavenging properties. acs.orgnih.gov

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